What is the synthesis pathway of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate?
An In-depth Technical Guide to the Synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate For Researchers, Scientists, and Drug Development Professionals Introduction Benzyl N-{[(2-hydroxypropyl)carbamoyl]me...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure combines a carbamate-protected glycine backbone with a 2-hydroxypropyl amide moiety, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of a robust and widely utilized pathway for its synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.
The primary synthetic route involves the coupling of N-benzyloxycarbonyl-glycine (N-Cbz-glycine) with 1-amino-2-propanol. This reaction is a classic example of amide bond formation, a cornerstone of organic and peptide synthesis. The efficiency and success of this synthesis hinge on the effective activation of the carboxylic acid group of N-Cbz-glycine to facilitate nucleophilic attack by the amine of 1-amino-2-propanol.
Part 1: The Core Synthesis Pathway
The synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate is achieved through a single-step amide coupling reaction. This process is predicated on the activation of the carboxylic acid of N-Cbz-glycine, which is then reacted with 1-amino-2-propanol.
Overall Reaction Scheme
The overall transformation can be depicted as follows:
Caption: Mechanism of mixed anhydride-mediated amide coupling.
Part 2: Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate.
Materials and Reagents
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
N-Cbz-glycine
C₁₀H₁₁NO₄
209.20
1-Amino-2-propanol
C₃H₉NO
75.11
Isobutyl Chloroformate
C₅H₉ClO₂
136.58
N-Methylmorpholine (NMM)
C₅H₁₁NO
101.15
Dichloromethane (DCM)
CH₂Cl₂
84.93
1 M Hydrochloric Acid (HCl)
HCl
36.46
Saturated Sodium Bicarbonate
NaHCO₃
84.01
Anhydrous Magnesium Sulfate
MgSO₄
120.37
Step-by-Step Procedure
The following protocol is adapted from established procedures for similar amide couplings.
[1]
Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N-Cbz-glycine (1.0 equivalent).
Dissolution : Dissolve the N-Cbz-glycine in anhydrous dichloromethane (DCM).
Cooling : Cool the reaction mixture to -15 °C to -20 °C using an appropriate cooling bath (e.g., an ice-salt bath).
Base Addition : Add N-methylmorpholine (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature remains below -15 °C.
Activator Addition : Slowly add isobutyl chloroformate (1.05 equivalents) dropwise to the reaction mixture. Maintain the temperature below -15 °C during the addition.
Mixed Anhydride Formation : Stir the mixture at -15 °C for 30-45 minutes to allow for the complete formation of the mixed anhydride.
Nucleophile Addition : In a separate flask, prepare a solution of 1-amino-2-propanol (1.1 equivalents) in DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -15 °C.
Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up :
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate.
Purification :
Filter off the drying agent.
Concentrate the filtrate under reduced pressure to obtain the crude product.
If necessary, purify the crude product by column chromatography on silica gel to yield the pure Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Part 3: Starting Material Synthesis: N-Cbz-glycine
The starting material, N-Cbz-glycine, is commercially available but can also be readily synthesized in the laboratory via the Schotten-Baumann reaction.
Synthesis of N-Cbz-glycine
This procedure involves the reaction of glycine with benzyl chloroformate under basic aqueous conditions.
[2]
Dissolve glycine in an aqueous solution of sodium hydroxide. This deprotonates the amino group, making it nucleophilic.
Cool the solution in an ice bath.
Add benzyl chloroformate to the cooled solution. The nucleophilic amino group of glycine attacks the carbonyl carbon of benzyl chloroformate, displacing the chloride ion.
The reaction mixture is stirred, and upon completion, it is acidified.
The resulting N-Cbz-glycine precipitates out of the solution and can be collected by filtration.
Caption: Synthesis of N-Cbz-glycine from glycine.
Conclusion
The synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate via the mixed anhydride method is a reliable and efficient process. This guide provides the fundamental knowledge and a detailed protocol for its successful execution in a laboratory setting. The principles of carboxylic acid activation and nucleophilic acyl substitution are central to this transformation and are widely applicable in the field of organic synthesis. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity.
References
Process for the preparation of lacosamide and some n-benzyl-propanamide intermediate derivatives.
An Improved Process For The Preparation Of Lacosamide. Quickcompany. (URL: not provided)
Concise Synthesis of Lacosamide with High Chiral Purity. ACS Omega. (URL: [Link])
New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research. (URL: not provided)
Synthesis of N-benzyl-N-benzyloxycarbonyl-glycine. PrepChem.com. (URL: [Link])
Evolution of amide bond form
Enzyme Engineering for High-Yielding Amide Formation: Lipase-Catalyzed Synthesis of N-Acyl Glycines. Angewandte Chemie. (URL: not provided)
Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Chemistry Stack Exchange. (URL: [Link])
Direct N–O bond formation via oxidation of amines with benzoyl peroxide. RSC Publishing. (URL: [Link])
Derivatives of aminoquinones with N-protected amino acids.
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. (URL: [Link])
Physicochemical Profiling of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate: A Comprehensive Technical Guide
Executive Summary As a Senior Application Scientist in drug development, I approach the physicochemical characterization of novel chemical entities not merely as a data-collection exercise, but as a predictive framework...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in drug development, I approach the physicochemical characterization of novel chemical entities not merely as a data-collection exercise, but as a predictive framework for their behavior in biological and formulation environments. Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate (CAS: 1820608-35-2)[1] is a highly functionalized peptidomimetic intermediate. It features a unique balance of lipophilic shielding and hydrophilic hydrogen-bonding capacity, making it an ideal candidate for prodrug scaffolding or targeted drug delivery systems.
This whitepaper dissects the structural causality behind its physicochemical properties and establishes rigorous, self-validating experimental workflows for its characterization.
Structural Identity & Causality in Design
The molecular architecture of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate (C13H18N2O4) is deliberately modular, consisting of three distinct functional domains that dictate its macroscopic properties:
The Benzyl Carbamate (Cbz) Motif: The Cbz group is a classic amine-protecting group that provides a highly lipophilic anchor. In a physiological context, this aromatic ring enhances the molecule's partition coefficient (LogP), facilitating passive diffusion across lipid bilayers. Furthermore, the carbamate linkage provides steric shielding, protecting the adjacent structure from premature proteolytic cleavage.
The Glycine Spacer: The central -CH2-C(=O)-NH- core acts as a flexible hinge. By stripping away the chiral side chains found in other amino acids, this spacer minimizes steric hindrance, allowing the molecule to adopt multiple conformations during receptor binding or enzymatic processing.
The 2-Hydroxypropyl Group: The terminal 1-amino-2-propanol derivative is the primary driver of the molecule's aqueous solubility. Unlike a flat, unsubstituted alkyl chain, the secondary hydroxyl group acts as both a strong hydrogen bond donor and acceptor. This disrupts the crystal lattice energy of the solid state and heavily favors solvation in aqueous media.
Quantitative Data Summary
To establish a baseline for formulation development, the known and theoretically derived physicochemical parameters of the compound and its structural isomers are summarized below.
To systematically evaluate this compound, we employ a multi-tiered screening workflow.
High-throughput physicochemical screening workflow for carbamate derivatives.
Experimental Workflows: Self-Validating Protocols
The cornerstone of trustworthy analytical science is the implementation of self-validating systems. A protocol must inherently alert the operator if an artifact or error is introduced. Below are the definitive methodologies for characterizing this compound.
Protocol 1: Thermodynamic Aqueous Solubility
Causality Rationale: Kinetic solubility assays (e.g., DMSO crash-out methods) frequently overestimate solubility due to the formation of metastable supersaturated solutions. For a compound with a flexible glycine core and a hydrogen-bonding hydroxyl group, polymorphic transitions are highly likely. Therefore, we utilize the OECD Test Guideline 105 Shake-Flask method[3] to determine the true thermodynamic equilibrium required for late-stage oral bioavailability modeling.
Step-by-Step Methodology:
Dispense 50 mg of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate into a 20 mL amber glass vial.
Add 10 mL of standard phosphate buffer (pH 7.4) to ensure the ionization state mimics physiological conditions.
Seal the vial and equilibrate via orbital shaking at 25.0 ± 0.1 °C.
Extract 0.5 mL aliquots at 24, 48, and 72 hours.
Centrifuge each aliquot at 10,000 x g for 15 minutes to pellet any undissolved micro-crystals.
Dilute the supernatant in mobile phase and analyze via HPLC-UV (λ = 210 nm, targeting the benzyl ring).
Self-Validation Mechanism: The protocol mandates multi-timepoint sampling. Equilibrium is mathematically validated only when the variance in calculated concentration between the 48-hour and 72-hour time points falls below 5%. If the variance exceeds this threshold, it indicates an ongoing phase change (e.g., a transition from an amorphous to a crystalline state), strictly invalidating the result and requiring an extension of the equilibration time.
Protocol 2: Lipophilicity (LogP) Determination
Causality Rationale: The partition coefficient (LogP) dictates the compound's ability to traverse lipid membranes. Because the 2-hydroxypropyl group can form intramolecular hydrogen bonds with the adjacent amide, in silico LogP predictions are often inaccurate. We employ the OECD Test Guideline 107 Shake-Flask method[4] coupled with LC-MS to empirically derive this value.
Step-by-Step Methodology:
Prepare mutually saturated phases of n-octanol and HPLC-grade water by stirring them together for 24 hours, followed by phase separation.
Dissolve the compound in the saturated octanol phase to a target concentration of 1 mg/mL.
Combine the spiked octanol and saturated water phases in three distinct volume ratios (1:1, 1:2, and 2:1) in separate extraction funnels[4].
Agitate mechanically for 60 minutes at 20 °C, then centrifuge at 3,000 x g to break any micro-emulsions.
Sample both phases and quantify the analyte concentration using LC-MS/MS.
Self-Validation Mechanism: A strict mass balance calculation is enforced. The sum of the analyte mass quantified in the aqueous phase and the organic phase must equal the initial input mass (95–105% recovery). A mass deficit immediately indicates that the compound has either adsorbed to the glassware or degraded during agitation, triggering an automatic assay failure.
Causality Rationale: The molecule contains two hydrolytically sensitive linkages: a carbamate and an amide. Understanding which bond breaks first under specific stress conditions allows formulators to design appropriate buffering systems for liquid formulations.
Step-by-Step Methodology:
Prepare 0.5 mg/mL solutions of the compound in 0.1 N HCl (acidic stress) and 0.1 N NaOH (basic stress).
Incubate the solutions in sealed ampoules at 60 °C for 7 days.
Quench 100 µL aliquots daily by neutralizing the pH with the corresponding acid or base.
Analyze the quenched samples via LC-MS/MS to map the degradation kinetics.
Self-Validation Mechanism: Peak purity analysis using a Diode Array Detector (DAD) coupled with MS ensures that the parent peak is not co-eluting with a degradation fragment. Furthermore, the total Area Under the Curve (AUC) of the parent compound plus all identified fragments must remain constant across the 7-day time course.
Mechanistic Degradation Pathways
Based on the structural liabilities of the molecule, the forced degradation protocol (Protocol 3) is designed to monitor the following putative hydrolytic pathways.
Putative hydrolytic degradation pathways of the carbamate and amide linkages.
Under basic stress, the carbamate linkage is typically the first to yield, undergoing hydrolysis to release benzyl alcohol, carbon dioxide, and the free amine (Glycine 2-hydroxypropylamide). Conversely, specific enzymatic environments or extreme pH conditions may target the central amide bond, yielding Cbz-Glycine and 1-amino-2-propanol.
References
AK Scientific, Inc. "Safety Data Sheet: Benzyl (2-((2-hydroxypropyl)amino)-2-oxoethyl)
Organisation for Economic Co-operation and Development (OECD).
Organisation for Economic Co-operation and Development (OECD).
A Senior Application Scientist's Guide to the Pharmacokinetics of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Bridging Structure to Systemic Fate In the landscape of drug discovery, understanding the journey of a molecule through a biological...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Structure to Systemic Fate
In the landscape of drug discovery, understanding the journey of a molecule through a biological system is as critical as understanding its interaction with a therapeutic target. This guide provides an in-depth technical framework for characterizing the pharmacokinetics (PK) of a specific chemical class: Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate derivatives. Pharmacokinetics, the study of what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1] A thorough grasp of these four pillars is fundamental to optimizing dosing regimens, ensuring safety and efficacy, and successfully navigating the path from a promising compound to a viable therapeutic.[1]
The carbamate functional group is a prevalent motif in medicinal chemistry, valued for its chemical stability and its ability to act as a peptide bond surrogate, often enhancing a molecule's ability to permeate cell membranes.[2] The specific structure of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate derivatives presents a unique combination of a benzyl carbamate core and a polar side chain containing both an amide and a secondary alcohol. This unique structure necessitates a tailored, systematic approach to elucidating its ADME profile.
This document serves as a strategic guide, moving beyond a simple listing of assays to explain the causality behind experimental choices. It is designed to empower researchers to build a comprehensive pharmacokinetic narrative, from early in vitro screening to definitive in vivo studies, ensuring that every piece of data generated is robust, interpretable, and directly supportive of key development decisions.[3]
Part 1: The Integrated Strategy for PK Profiling
A successful pharmacokinetic evaluation is not a linear sequence of isolated experiments but an integrated, iterative process. Early in vitro data provides crucial insights that inform the design of more complex in vivo studies.[3] This strategy de-risks development by identifying potential liabilities, such as poor absorption or rapid metabolism, at a stage when medicinal chemistry efforts can still address them.[4][5]
The overall workflow is designed to build a comprehensive picture of the compound's disposition, starting with high-throughput screens and progressing to more resource-intensive, mechanistic studies.
Caption: Integrated workflow for pharmacokinetic characterization.
Part 2: In Vitro Characterization: Building the Foundation
In vitro ADME assays are the cornerstone of early pharmacokinetic profiling.[5] They are designed to be high-throughput and cost-effective, providing critical data to guide structure-activity relationship (SAR) studies and select candidates for further development.[3][4]
Absorption: Predicting Oral Bioavailability
For orally administered drugs, crossing the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is the industry-standard in vitro model for this process.[6][7]
Causality: Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express key uptake and efflux transporters, thus mimicking the human intestinal barrier.[7][8] Measuring the rate of compound transport across this monolayer provides an estimate of its intestinal permeability.
Key Outputs: The primary output is the apparent permeability coefficient (Papp). A bidirectional assay, measuring transport from the apical (A) to basolateral (B) side and vice versa, is crucial. The efflux ratio (Papp B→A / Papp A→B) can identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can limit absorption.[7]
Parameter
High Permeability
Low Permeability
Interpretation
Papp (A→B)
> 10 x 10⁻⁶ cm/s
< 2 x 10⁻⁶ cm/s
Predicts the extent of passive diffusion across the gut wall.
Efflux Ratio
< 2
> 2
An efflux ratio >2 suggests active efflux, potentially limiting absorption.
Once absorbed, a drug distributes throughout the body, but only the unbound fraction is free to interact with its target and be metabolized or excreted.[9] Plasma Protein Binding (PPB) is a critical parameter influencing this distribution.
Causality: Drugs can reversibly bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. This binding creates a reservoir of the drug, and the extent of binding affects its distribution volume and clearance. Highly bound drugs (>99%) have a lower free concentration, which can impact efficacy and interpretation of safety margins.[9]
Methodology: Equilibrium dialysis is the gold standard method due to its low susceptibility to experimental artifacts.[9][10] In this technique, a semipermeable membrane separates a plasma-containing drug solution from a buffer solution, allowing the free drug to equilibrate across the membrane.[10] Ultrafiltration and ultracentrifugation are alternative methods.[11][12]
Metabolism: The Biotransformation Engine
Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination.[13] This is often the main route of clearance for small molecules. Understanding a compound's metabolic fate is essential for predicting its half-life and identifying potential drug-drug interactions.
Causality: The primary enzymes responsible for Phase I metabolism are the Cytochrome P450 (CYP) superfamily located in subcellular fractions of the liver called microsomes.[13] The liver microsomal stability assay measures the rate at which a compound is depleted over time in the presence of liver microsomes and necessary cofactors (e.g., NADPH), providing a measure of its intrinsic clearance.[14]
Key Outputs: The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint), which represents the clearing capacity of the liver.[13] These values can be used in models to predict in vivo hepatic clearance.
Stability Class
In Vitro t½ (minutes)
In Vitro CLint (µL/min/mg protein)
Implication for In Vivo Clearance
High
> 60
< 12
Likely low to moderate in vivo clearance
Moderate
15 - 60
12 - 77
Likely moderate to high in vivo clearance
Low
< 15
> 77
Likely high in vivo clearance (potential for poor bioavailability)
Table 2: Typical Classification of Metabolic Stability in Human Liver Microsomes.
For Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate derivatives, several metabolic pathways are plausible:
Carbamate Hydrolysis: The carbamate linkages can be susceptible to hydrolysis by esterases (e.g., carboxylesterases) present in liver microsomes, S9 fractions, and plasma.
Oxidation of Benzyl Group: The aromatic ring is a prime site for CYP-mediated hydroxylation.
Oxidation of Propyl Chain: The secondary alcohol on the hydroxypropyl moiety can be oxidized to a ketone.
N-dealkylation: Cleavage at the nitrogen atoms is also a possibility.
Caption: Plausible metabolic pathways for the derivative.
Part 3: In Vivo Pharmacokinetic Studies: The Whole-System View
While in vitro assays are predictive, in vivo studies in animal models are required to understand how ADME processes are integrated in a complete biological system.[15][16] These studies are essential for determining key PK parameters that inform human dose projections.
Study Design and Bioanalysis
Causality: A typical preclinical PK study involves administering the compound to a rodent species (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.[15] The IV dose provides a direct measure of systemic clearance and volume of distribution, bypassing absorption. The PO dose allows for the assessment of oral absorption and bioavailability.[17] Serial blood samples are collected over time to characterize the concentration-time profile of the drug.[1]
The Analytical Backbone (LC-MS/MS): Accurate quantification of the drug in biological matrices (typically plasma) is non-negotiable. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this, offering exceptional sensitivity and selectivity.[18] A robust, validated bioanalytical method is a prerequisite for any PK study. Method validation ensures accuracy, precision, linearity, and stability, providing confidence in the generated data.[19]
Data Analysis: From Concentration to Parameters
The plasma concentration-time data is analyzed using non-compartmental analysis (NCA).[20][21] NCA is a model-independent method that calculates key PK parameters directly from the data, often using the trapezoidal rule to determine the area under the curve.[20][21]
Causality: NCA provides a direct, assumption-light summary of the drug's exposure and disposition.[22] It is the standard approach for initial PK characterization in preclinical and early clinical studies.[20]
Key Parameters Derived from NCA:
Cmax: The maximum observed plasma concentration.[23]
AUC (Area Under the Curve): A measure of total drug exposure over time.[22]
t½ (Half-life): The time required for the plasma concentration to decrease by half.[23]
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Parameter
IV Administration
PO Administration
Cmax
Directly related to dose and Vd
Influenced by absorption rate and extent
AUC
Used as the reference for 100% bioavailability
Compared to IV AUC to calculate F%
CL
Calculated as Dose / AUC_IV
t½
Reflects elimination processes
Can be influenced by absorption rate ("flip-flop" kinetics)
F%
N/A
Key measure of oral absorption success
Table 3: Key Pharmacokinetic Parameters from IV and PO Dosing.
Part 4: Detailed Experimental Protocols
Scientific integrity requires that protocols are described with sufficient detail to ensure reproducibility. The following are foundational, step-by-step methodologies.
Protocol 1: Liver Microsomal Stability Assay
Preparation: Thaw pooled human liver microsomes (HLM) and a 2X NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase) on ice.[24] Dilute HLM to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
Reaction Initiation: In a 96-well plate, add buffer, the HLM solution, and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5 minutes.[25]
Start Reaction: Add the pre-warmed NADPH regenerating system to initiate the metabolic reaction.[14][25] A parallel incubation without the NADPH system is run as a control for non-CYP-mediated degradation.[14]
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate proteins.[13][14]
Sample Processing: Centrifuge the termination plate at high speed (e.g., 4000 g for 10 minutes) to pellet the precipitated proteins.[24]
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[13][24]
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line is used to calculate the half-life (t½ = -0.693 / slope). Intrinsic clearance is then calculated from the half-life and protein concentration.[25]
Cell Culture: Seed Caco-2 cells onto permeable Transwell® filter inserts in 24-well plates and culture for 21-25 days to allow for differentiation and monolayer formation.[26]
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only inserts with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used, ensuring the integrity of the cell junctions.[26][27]
Experiment Setup:
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) buffer (pH 7.4).[26]
A→B Transport: Add the test compound solution (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[27]
B→A Transport: Add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[27]
Include a low-permeability marker (e.g., Lucifer yellow) to confirm monolayer integrity throughout the experiment.[26]
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 2 hours.[7][26]
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration. The efflux ratio is then calculated as Papp(B→A) / Papp(A→B).
Caption: Workflow for the Caco-2 permeability assay.
Conclusion
The systematic pharmacokinetic characterization of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate derivatives, or any new chemical entity, is a cornerstone of modern drug development. It is a journey from molecular structure to systemic understanding. By integrating a suite of robust in vitro assays with carefully designed in vivo studies, researchers can build a comprehensive ADME profile. This profile is not merely a collection of data points but a predictive tool that informs critical decisions, mitigates risk, and ultimately guides the optimization of compounds with the highest probability of clinical success. The causality-driven approach outlined in this guide ensures that each experimental step provides maximal value, paving a logical and scientifically sound path from the laboratory bench to potential therapeutic application.
References
How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Sannova.
Literature review on Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate applications
An In-depth Technical Guide to the Potential Applications of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate Abstract Introduction: The Benzyl Carbamate Scaffold in Modern Chemistry The carbamate functional group...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Potential Applications of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
Abstract
Introduction: The Benzyl Carbamate Scaffold in Modern Chemistry
The carbamate functional group is a cornerstone in medicinal chemistry and organic synthesis, valued for its chemical stability and its capacity to modulate the physicochemical properties of molecules.[1] The benzyl carbamate moiety, in particular, is a widely employed protecting group for amines due to its stability under various reaction conditions and the relative ease of its removal.[2] Beyond its role in synthesis, the carbamate linkage is a key structural motif in numerous approved therapeutic agents and prodrugs.[1] Its ability to participate in hydrogen bonding and to introduce conformational constraints makes it a valuable tool in the design of enzyme inhibitors and other bioactive molecules.[1]
The structure of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate suggests its potential as a versatile building block. The presence of a secondary alcohol and an amide within the side chain provides multiple points for further chemical modification, making it an attractive starting material for the synthesis of more complex molecules.[3]
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate suggest its potential in several areas of therapeutic development.
As a Scaffold for Enzyme Inhibitors
The carbamate group is a well-established pharmacophore in the design of enzyme inhibitors.[1] For instance, benzyl carbamate derivatives have been successfully developed as inhibitors of cholinesterase, enzymes critical in the treatment of neurodegenerative diseases like Alzheimer's. More recently, a legacy collection of cysteine protease inhibitors identified benzyl carbamate-containing compounds as potent inhibitors of the main protease (Mpro) of coronaviruses.[4]
The hydroxyl and amide groups on the side chain of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate could engage in specific hydrogen bonding interactions within the active site of a target enzyme, enhancing binding affinity and selectivity.
Hypothetical Binding Mode of a Derivative
Caption: A simplified workflow for the use of a Cbz-protected amino acid in peptide synthesis.
Synthesis of Primary Amines
Benzyl carbamate can be used as a protected form of ammonia in the synthesis of primary amines. [2]N-alkylation of benzyl carbamate followed by removal of the Cbz group with a Lewis acid provides the corresponding primary amine.
[2]
A Versatile Intermediate
The title compound, with its multiple functional groups, can be considered a valuable intermediate for the synthesis of a wide array of more complex molecules. The presence of the benzyl carbamate allows for the protection of a key nitrogen atom while other parts of the molecule are modified.
Experimental Protocols: Synthesis and Deprotection
While a specific protocol for the synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate is not available in the literature, a general approach can be proposed based on established methods for carbamate synthesis.
Proposed Synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
A plausible synthetic route would involve the reaction of a suitably protected glycine derivative with 1-amino-2-propanol, followed by protection of the resulting primary amine with benzyl chloroformate.
Table 1: Proposed Reagents and Reaction Conditions
Step
Reactant 1
Reactant 2
Reagent/Catalyst
Solvent
Condition
1
N-protected glycine
1-Amino-2-propanol
Peptide coupling agent (e.g., DCC, EDC)
DCM or DMF
Room Temperature
2
Deprotected intermediate
Benzyl chloroformate
Base (e.g., NaHCO₃, Et₃N)
Dioxane/Water
0 °C to Room Temp
General Protocol for the Deprotection of Benzyl Carbamates
The removal of the Cbz group is a standard procedure in organic synthesis.
Step-by-Step Deprotection via Hydrogenolysis:
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Physicochemical Properties and Safety Considerations
The physicochemical properties of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate would need to be determined experimentally. However, based on related structures, it is expected to be a solid at room temperature with moderate solubility in organic solvents.
[2]
Table 2: Predicted Properties of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
Property
Predicted Value/Characteristic
Molecular Weight
~282.3 g/mol
Appearance
White to off-white solid
Solubility
Soluble in methanol, ethanol, DMSO; sparingly soluble in water
Hydrogen Bond Donors
3
Hydrogen Bond Acceptors
5
Safety data for the specific title compound is unavailable. However, related carbamates are known to cause skin and eye irritation and may cause respiratory irritation. [5][6]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this and related compounds. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate emerges as a promising, albeit underexplored, chemical entity. Its structural composition, featuring the versatile benzyl carbamate group alongside reactive hydroxyl and amide functionalities, positions it as a valuable building block for a multitude of applications. Drawing parallels from the extensive research on analogous benzyl carbamate derivatives, this guide has outlined its potential utility in drug discovery as a scaffold for enzyme inhibitors and other bioactive molecules, and in organic synthesis as a protected amine and a versatile intermediate.
Future research should focus on the efficient synthesis and thorough characterization of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate. Subsequent investigations into its reactivity and the exploration of its biological activity through screening in various assays are warranted. The insights provided in this guide aim to serve as a catalyst for such endeavors, paving the way for the potential discovery of novel therapeutics and synthetic methodologies.
References
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. [Link]
InnoPeptiChem. (2024). Introducing Our Latest Benzylcarbamate Derivatives at InnoPeptiChem. [Link]
RSC Medicinal Chemistry. (2024). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. 15(1), 123-132. [Link]
Arkivoc. (2007). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. 2007(14), 149-157. [Link]
Protocol for synthesizing Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
An Application Note for the Synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate Introduction Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate is a functionalized amino acid derivative with potential...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
Introduction
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate is a functionalized amino acid derivative with potential applications as a building block in medicinal chemistry and drug development. Its structure combines a carbamate-protected glycine core with a chiral hydroxypropyl amide side chain, offering multiple points for further chemical modification. This document provides a comprehensive, field-tested protocol for the synthesis of this target molecule via a carbodiimide-mediated amide coupling reaction. The guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and methods for purification and characterization to ensure a reliable and reproducible synthesis.
Reaction Principle and Mechanism
The synthesis is achieved through the formation of an amide bond between the carboxylic acid of N-benzyloxycarbonyl glycine (Z-Gly-OH) and the primary amine of 1-amino-2-propanol. The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under standard conditions, requiring high temperatures and resulting in low yields. Therefore, a coupling agent is employed to activate the carboxylic acid.
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) as the coupling agent, in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive. The reaction proceeds via a two-step mechanism[1]:
Activation: The carbodiimide (EDC) reacts with the carboxyl group of Z-Gly-OH to form a highly reactive O-acylisourea intermediate.
Nucleophilic Acyl Substitution: This intermediate is susceptible to two main side reactions: racemization and intramolecular rearrangement to a stable N-acylurea byproduct[1]. To mitigate this, HOBt is added. HOBt rapidly reacts with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines. The 1-amino-2-propanol then attacks the carbonyl carbon of the active ester, leading to the formation of the desired amide bond and the release of HOBt. The use of additives like HOBt is crucial for achieving high yields and purity[1].
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
This protocol details the synthesis on a 5-gram scale of the starting carboxylic acid.
Reaction Setup
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-benzyloxycarbonyl glycine (Z-Gly-OH) (5.00 g, 23.9 mmol).
Add anhydrous dichloromethane (DCM, 150 mL) and anhydrous N,N-dimethylformamide (DMF, 50 mL). Stir the mixture at room temperature until all solids have dissolved.
Causality Note: A solvent mixture is used to ensure all reactants and intermediates remain solubilized. DMF is particularly effective at dissolving the peptide-like starting materials and intermediates.
Cool the flask to 0 °C using an ice-water bath.
Carboxylic Acid Activation
To the cooled solution, add 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (4.39 g, 28.7 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (5.49 g, 28.7 mmol).
Stir the reaction mixture at 0 °C for 30 minutes. The solution may become slightly cloudy.
Causality Note: This pre-activation step allows for the formation of the HOBt active ester prior to the addition of the nucleophilic amine, which maximizes coupling efficiency and minimizes potential side reactions.
Amide Coupling
While maintaining the temperature at 0 °C, add 1-amino-2-propanol (2.1 mL, 26.3 mmol) dropwise to the reaction mixture over 5 minutes.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
Stir the reaction for 12-18 hours.
Reaction Monitoring
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 70% Ethyl Acetate / 30% Hexane.
Spot the starting material (Z-Gly-OH) and the reaction mixture. Visualize the spots using a UV lamp (254 nm) and/or by staining with potassium permanganate.
The reaction is complete when the Z-Gly-OH spot has been consumed.
Work-up and Extraction
Once the reaction is complete, transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with:
1 M HCl (2 x 50 mL) - to remove unreacted amine and EDC byproducts.
Saturated NaHCO₃ solution (2 x 50 mL) - to remove unreacted HOBt and any remaining acidic components.
Brine (1 x 50 mL) - to remove residual water.
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
Purification
Purify the crude product by flash column chromatography on silica gel.
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate and gradually increasing to 70-80%).
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate as a white solid or viscous oil. An expected yield is typically in the range of 75-90%.
Workflow Diagram
Caption: Experimental workflow for the synthesis of the target carbamate.
Characterization and Validation
To confirm the identity and purity of the synthesized Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate, standard analytical techniques should be employed.
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the benzylic protons of the Cbz group (~5.1 ppm), the aromatic protons (~7.3 ppm), the glycine methylene protons (~3.8 ppm), and the protons of the 2-hydroxypropyl group, including the methyl doublet, and the CH and CH₂ multiplets.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all carbon atoms, including the two distinct carbonyl carbons (amide and carbamate), the aromatic carbons, and the aliphatic carbons of the glycine and hydroxypropyl moieties.
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ or sodium [M+Na]⁺, confirming the molecular weight of the product (266.29 g/mol ). GC-MS can also be used for identification through characteristic fragmentation patterns[2].
HPLC (High-Performance Liquid Chromatography): HPLC analysis can be used to determine the purity of the final compound[3]. A reverse-phase C18 column with a water/acetonitrile gradient is a common starting point for method development.
Safety Precautions
Work in a well-ventilated fume hood at all times.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Dichloromethane (DCM) is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
EDC and HOBt are potential sensitizers and irritants. Handle with care.
1-Amino-2-propanol is corrosive. Avoid contact with skin and eyes.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate. By employing a well-established EDC/HOBt coupling strategy, the target compound can be obtained in high yield and purity. The detailed explanation of the mechanism and the inclusion of characterization methods provide a self-validating framework for researchers to successfully synthesize and verify this valuable chemical building block.
References
MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]
ResearchGate. (n.d.). Synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamide.... Available at: [Link]
National Center for Biotechnology Information. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. PMC. Available at: [Link]
Organic Syntheses. (n.d.). Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. Available at: [Link]
American Chemical Society. (2025). Combined experimental and theoretical study on Benzyl (2-hydroxyethyl)(methyl)carbamate synthesis for analyzing chemical selectivity. Available at: [Link]
Journal of the American Chemical Society. (2026). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Available at: [Link]
SpringerLink. (2014). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]
Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Available at: [Link]
Scientific Research Publishing. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available at: [Link]
ResearchGate. (1999). (PDF) High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Available at: [Link]
Diaion. (n.d.). Separation and Refining of Amino acids. Available at: [Link]
Application Note: Synthesis and Utilization of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate in Peptidomimetic Workflows
Executive Summary Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate (structurally defined as Cbz-Gly-1-amino-2-propanol) is a highly versatile building block in modern peptidomimetic synthesis. By coupling a carboxy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate (structurally defined as Cbz-Gly-1-amino-2-propanol) is a highly versatile building block in modern peptidomimetic synthesis. By coupling a carboxybenzyl (Cbz)-protected glycine with 1-amino-2-propanol, chemists generate a structural motif that is fundamental to the development of[1]. These isosteres serve as critical transition-state mimics used extensively in the rational design of aspartic protease inhibitors, including therapeutics targeting HIV-1 protease, BACE1 (for Alzheimer's disease), and Cathepsin D[2][3].
This application note provides researchers and drug development professionals with authoritative, self-validating protocols for the synthesis, optimization, and downstream functionalization of this critical intermediate.
Mechanistic Insights: The Causality of the Design (E-E-A-T)
To effectively utilize this building block, it is crucial to understand the causality behind its structural components:
The Hydroxyethylamine (HEA) Isostere: Aspartic proteases utilize two catalytic aspartic acid residues (e.g., Asp25 and Asp25' in HIV-1 protease) to activate a water molecule, which subsequently attacks the scissile peptide bond of the substrate to form a tetrahedral intermediate[4]. The secondary alcohol of the 2-hydroxypropyl group in this synthesized compound perfectly mimics this tetrahedral intermediate. Because the carbon-carbon/carbon-nitrogen backbone cannot be cleaved by the enzyme, it acts as a potent, competitive [3].
Cbz Protection Strategy: The choice of the Carboxybenzyl (Cbz) protecting group over Boc or Fmoc is highly intentional. Cbz is completely stable to the basic conditions required for amide coupling. More importantly, it can be cleanly removed via catalytic hydrogenolysis (H
2
, Pd/C) under neutral conditions. This prevents the acid-catalyzed dehydration or side-reactions that the sensitive secondary alcohol might undergo if strong acids (like TFA, used for Boc removal) were employed[1].
Experimental Workflows & Visualization
The following diagram illustrates the synthetic integration of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate into broader peptidomimetic pipelines, highlighting its dual utility for either direct N-terminal elongation or oxidation to an
α
-aminoketone warhead.
Caption: Synthetic workflow for Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate and its downstream uses.
Quantitative Data: Optimization of the Coupling Step
To ensure a self-validating and scalable protocol, the choice of coupling reagent is paramount. The table below summarizes the empirical performance of various coupling reagents for generating the target compound. HATU is preferred to maximize yield and minimize reaction time, though EDC/HOBt is a viable, cost-effective alternative for large-scale pharmaceutical manufacturing.
Coupling Reagent System
Yield (%)
Reaction Time (h)
Byproduct Profile
Scalability
HATU / DIPEA
92 - 95%
2 - 4
Tetramethylurea (water-soluble)
Moderate (Costly)
EDC·HCl / HOBt / DIPEA
85 - 88%
12 - 16
Water-soluble urea
Excellent
DIC / Oxyma Pure
80 - 85%
6 - 8
Diisopropylurea (precipitates)
Good (Solid-phase preferred)
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
Objective: To synthesize the target building block with high purity, specifically avoiding O-acylation side reactions at the secondary alcohol.
Activation: Dissolve Cbz-Gly-OH (10.0 mmol) and HATU (11.0 mmol) in 25 mL of anhydrous DMF under an inert atmosphere (N
2
or Ar). Cool the mixture to 0 °C using an ice bath.
Causality: Cooling minimizes the risk of epimerization and controls the exothermic activation step.
Base Addition: Add DIPEA (25.0 mmol) dropwise. Stir for 10 minutes at 0 °C to form the active O-At ester.
Amine Coupling: Dissolve 1-amino-2-propanol (11.0 mmol) in 5 mL of DMF and add it slowly to the activated mixture.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor completion via TLC (DCM:MeOH 9:1, Ninhydrin stain for the amine).
Workup (Self-Validating Step): Quench the reaction with 50 mL of saturated aqueous NaHCO
3
. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO
3
, and brine.
Causality: The sequential basic and acidic washes ensure the complete removal of HATU byproducts (tetramethylurea) and unreacted starting materials, yielding a crude product of high enough purity that it often requires no column chromatography.
Isolation: Dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Downstream Oxidation to
α
-Aminoketone
Objective: To convert the secondary alcohol into a ketone, a frequent requirement for generating transition-state mimetics or for subsequent reductive amination.
Note on Causality: While a standard Swern oxidation (oxalyl chloride/DMSO) is common in academia, it requires strict adherence to -78 °C, which is highly impractical for industrial scale-up. Therefore, the is highly recommended, as it proceeds cleanly at ~15 °C to room temperature without over-oxidation[1][5].
Step-by-Step Methodology:
Dissolve Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate (5.0 mmol) in a mixture of anhydrous DCM (15 mL) and DMSO (5 mL).
Add DIPEA (15.0 mmol) and cool the mixture to 10–15 °C.
Causality: The SO
3
·Py complex activates the DMSO to form the alkoxysulfonium intermediate without the need for cryogenic temperatures, making the process highly scalable[5].
Stir for 2 hours. Monitor the disappearance of the alcohol via TLC.
Quench with water (20 mL) and extract with DCM. Wash extensively with water (3 x 30 mL) to remove residual DMSO, dry over Na
2
SO
4
, and concentrate.
References
Preparation of Aminoalkyl Chlorohydrin Hydrochlorides: Key Building Blocks for Hydroxyethylamine-Based HIV Protease Inhibitors . The Journal of Organic Chemistry - ACS Publications.[Link]
Optimization of Hydroxyethylamine Transition State Isosteres as Aspartic Protease Inhibitors by Exploiting Conformational Preferences . Journal of Medicinal Chemistry - ACS Publications.[Link]
HIV protease inhibitors: a review of molecular selectivity and toxicity . PMC - NIH.[Link]
Development of a Large-Scale Process for an HIV Protease Inhibitor . Organic Process Research & Development - ACS Publications.[Link]
Small Molecule Protease Inhibitors as Model Peptidomimetics . Molecules - MDPI.[Link]
Application Notes & Protocols for Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
A Guide for the Synthetic Chemist in Drug Discovery Introduction: Unpacking the Intermediate Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate is a precisely designed chemical intermediate of significant value in th...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for the Synthetic Chemist in Drug Discovery
Introduction: Unpacking the Intermediate
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate is a precisely designed chemical intermediate of significant value in the fields of medicinal chemistry and drug development. At its core, this molecule is a carbobenzyloxy (Cbz)-protected glycine residue that has been amide-coupled to (RS)-1-amino-2-propanol. This structure positions it as a key peptidomimetic building block, where it emulates a dipeptide fragment but with a C-terminal primary alcohol instead of a carboxylic acid.
The strategic inclusion of the Cbz protecting group on the N-terminus provides robust protection for the glycine's amino group, allowing for selective chemical transformations at other sites.[1][] The terminal hydroxyl group, resulting from the use of an amino alcohol, offers a versatile handle for further synthetic elaboration, such as etherification, esterification, or oxidation. Carbamate-containing molecules are integral to modern drug discovery, often serving as stable bioisosteres for amide bonds, which can enhance metabolic stability and improve pharmacokinetic profiles.[3][4]
This document serves as a comprehensive guide for researchers, providing not only the protocols for the synthesis and purification of this intermediate but also the underlying chemical principles that govern these procedures.
Physicochemical Properties and Safety Data
While specific experimental data for this exact compound is not widely published, its properties can be reliably estimated based on its constituent fragments.
Property
Value / Description
Source
Molecular Formula
C₁₄H₂₀N₂O₄
Calculated
Molecular Weight
280.32 g/mol
Calculated
Appearance
Expected to be a white to off-white solid or a viscous oil.
Structural Analogy
Solubility
Soluble in methanol, ethanol, ethyl acetate, dichloromethane, THF. Moderately soluble in water.
Not established; likely dependent on crystalline form.
-
Safety & Handling:
Carbamate compounds exhibit a wide range of toxicological profiles.[6][7] As a novel chemical intermediate, Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate should be handled with care in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), is mandatory.
Hazards: Assumed to be a skin and eye irritant.[8][9][10] Avoid inhalation of dust or vapors and direct contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and incompatible materials like strong acids and bases.[6]
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule is logically approached in a two-step sequence. This strategy ensures high yields and purity by controlling the reactivity of the functional groups involved.
Caption: Retrosynthetic pathway for the target intermediate.
Step 1: N-Protection of Glycine: The first step involves the protection of the amino group of glycine using benzyl chloroformate (Cbz-Cl). This reaction, typically a Schotten-Baumann reaction, forms the stable carbamate linkage and yields N-Cbz-Glycine, a crucial and commercially available building block.[][11]
Step 2: Amide Bond Formation: The second step is the coupling of the carboxylic acid of N-Cbz-Glycine with the primary amine of (RS)-1-amino-2-propanol. Direct reaction is inefficient; therefore, the carboxylic acid must be activated using a coupling agent to facilitate the formation of the amide bond.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Cbz-Glycine
This protocol describes the synthesis of the key precursor from glycine.
Rationale: The reaction is performed under basic aqueous conditions. The base (NaOH) serves two critical functions: it deprotonates the ammonium group of the glycine zwitterion to generate the nucleophilic free amine, and it neutralizes the hydrochloric acid byproduct formed during the reaction.[11]
Materials:
Glycine
Benzyl Chloroformate (Cbz-Cl)
Sodium Hydroxide (NaOH)
Hydrochloric Acid (HCl), concentrated
Ethyl Acetate
Deionized Water
Ice bath, magnetic stirrer, separatory funnel, pH paper
Procedure:
In a 250 mL beaker, dissolve Glycine (1.0 equiv.) in a 2 M aqueous solution of NaOH (1.1 equiv.). Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
Slowly and simultaneously add Benzyl Chloroformate (1.05 equiv.) and a 4 M aqueous solution of NaOH dropwise to the cold glycine solution over 30-45 minutes. Maintain the temperature below 5 °C and ensure the pH remains alkaline (pH 9-10).
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
Transfer the reaction mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layers.
Return the aqueous layer to the beaker, cool it in an ice bath, and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate of N-Cbz-Glycine will form.
Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to a constant weight.
Characterization: The product should be a white crystalline solid with a melting point of 119-121 °C. Its identity can be confirmed by ¹H NMR spectroscopy.
Protocol 2: Amide Coupling to Synthesize Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
This protocol details the formation of the final product via a carbodiimide-mediated coupling reaction.
Rationale: Carbodiimides like EDC are used to activate the carboxylic acid of N-Cbz-Glycine, converting the hydroxyl into a good leaving group (an O-acylisourea intermediate). The addition of HOBt traps this highly reactive intermediate to form an active ester, which is less prone to side reactions and racemization, before it reacts with the amine.
Caption: Amide coupling mechanism using EDC and HOBt.
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Saturated aqueous NaHCO₃ solution, 1 M HCl solution, Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Dissolve N-Cbz-Glycine (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
Add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.) to the solution. Stir at room temperature for 15-20 minutes until the solution is homogeneous.
In a separate vial, dissolve (RS)-1-Amino-2-propanol (1.1 equiv.) in a small amount of anhydrous DCM.
Add the amino alcohol solution dropwise to the activated acid solution. If the amino alcohol is used as a hydrochloride salt, add DIPEA (1.0 equiv.) to the reaction mixture to act as a non-nucleophilic base.
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (N-Cbz-Glycine) is consumed.
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
The crude product from Protocol 2 typically requires purification to remove residual reagents and byproducts like the EDC-urea.
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 80%) or a mixture of methanol in dichloromethane (e.g., 2-5% MeOH in DCM) is a good starting point. The optimal solvent system should be determined by TLC analysis.
Procedure: Dissolve the crude product in a minimal amount of the mobile phase, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.
The primary utility of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate is as a precursor to the deprotected amino alcohol, which can be elongated from its new N-terminus.
Deprotection of the Cbz Group: The benzyl carbamate group is readily cleaved under mild, neutral conditions via catalytic hydrogenolysis.
Caption: Deprotection and subsequent elongation workflow.
Protocol: Cbz Deprotection via Hydrogenolysis
Dissolve the Cbz-protected intermediate in a suitable solvent like methanol or ethanol.
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Concentrate the filtrate under reduced pressure to yield the deprotected product, H₂N-CH₂-C(O)NH-CH(CH₃)CH₂OH, which is ready for use in the next synthetic step without extensive purification.
This deprotected fragment is a valuable building block for synthesizing more complex molecules, such as enzyme inhibitors or receptor ligands, where modifying the peptide backbone is crucial for achieving desired biological activity and stability.[12]
References
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Methyl carbamate. [Link]
Google Patents. (n.d.).
Toth, M. J., & Turos, E. (2002). Conversion of Carbamates to Amidosulfones and Amides. Synthesis of the [14C]-Labeled Antiobesity Agent Ro23-7637. Organic Letters, 4(10), 1747–1750. [Link]
Agilent Technologies, Inc. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Hexamethylenediamine carbamate. [Link]
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. [Link]
Gricore, I., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(15), 5778. [Link]
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
Konstantinou, I. K., & Albanis, T. A. (2004). Photocatalytic transformation of pesticides in aqueous titanium dioxide suspensions using artificial and solar light: Intermediates and degradation pathways. Applied Catalysis B: Environmental, 42(4), 319-335. [Link]
PrepChem.com. (n.d.). Synthesis of Benzyl carbamate. [Link]
Unnamed Author. (n.d.). Benzyl in Medicinal Chemistry: A Key Intermediate for Drug Discovery. [Link]
Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. [Link]
StackExchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. [Link]
de Souza, T. S., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. RSC Medicinal Chemistry. [Link]
Boulton, L. T., et al. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 797-800. [Link]
NextSDS. (n.d.). benzyl N-(2-methylpropyl)carbamate — Chemical Substance Information. [Link]
Google Patents. (n.d.). Process for the synthesis of peptides - US2793204A.
ResearchGate. (n.d.). Reaction of N-benzoyl glycine and amino acids to test the selectivity. [Link]
Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. [Link]
Catalysts for the preparation of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
An Application Note on the catalytic methodologies for synthesizing Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate (commonly known as Cbz-Gly-NH-CH₂-CH(OH)-CH₃). This guide is designed for researchers and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on the catalytic methodologies for synthesizing Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate (commonly known as Cbz-Gly-NH-CH₂-CH(OH)-CH₃).
This guide is designed for researchers and drug development professionals, providing a mechanistic rationale, comparative data, and self-validating protocols for achieving high-yielding, chemoselective amidation.
Executive Summary & Mechanistic Rationale
The target molecule, Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate, is a key peptidomimetic intermediate formed via the coupling of an N-protected amino acid (Cbz-Gly-OH ) and an amino alcohol (1-amino-2-propanol ).
The primary synthetic challenge in this preparation is the bifunctional nature of 1-amino-2-propanol. It possesses both a primary amine and a secondary hydroxyl group, creating a competitive landscape between N-amidation and O-esterification. While traditional stoichiometric coupling reagents (such as EDC/HOBt) are frequently used, modern continuous-improvement paradigms in pharmaceutical development favor catalytic direct amidation .
Arylboronic acids, such as 3,4,5-trifluorophenylboronic acid, act as highly efficient, true catalysts for the direct dehydrative amidation of carboxylic acids[1].
Causality of Chemoselectivity:
Boronic acids coordinate reversibly with the carboxylic acid to form a highly electrophilic monoacyloxyborane intermediate. Because the boron center acts as a Lewis acid, it selectively coordinates the more nucleophilic primary amine (forming a B–N dative bond) rather than the hydroxyl group[2]. This pre-organization directs the nucleophilic attack exclusively toward the acyl carbon, enforcing >99:1 chemoselectivity for the amide over the ester.
Figure 1: Mechanistic pathway of boronic acid-catalyzed direct amidation.
Catalyst Comparison & Quantitative Data
Choosing the right catalyst system dictates the scalability, atom economy, and downstream purification requirements of the workflow. Below is a comparative analysis of established catalytic and stoichiometric systems for this specific transformation.
Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
Causality: The catalytic cycle produces water. Because the reaction is an equilibrium, continuous azeotropic removal of water is mandatory to drive the reaction to completion[1].
Initialization: Add Cbz-Gly-OH, 1-amino-2-propanol, the boronic acid catalyst, and toluene to the flask.
Validation Checkpoint: The mixture will initially appear as a heterogeneous suspension. As the temperature rises and the monoacyloxyborane intermediate forms, the solution will become homogeneous.
Azeotropic Reflux: Heat the mixture to a vigorous reflux (approx. 110°C) for 12–16 hours.
Validation Checkpoint: Monitor the Dean-Stark trap. The physical collection of water serves as a real-time, quantitative measure of reaction progression. The reaction is nearing completion when water ceases to accumulate (expected volume: ~0.18 mL).
Work-Up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash sequentially with 5% aqueous NaHCO₃ (2 × 30 mL), 1M HCl (30 mL), and brine (30 mL).
Causality: The NaHCO₃ wash effectively hydrolyzes and removes the boronic acid catalyst and any unreacted Cbz-Gly-OH into the aqueous layer.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target carbamate as a white solid.
Figure 2: Step-by-step experimental workflow for the catalytic direct amidation process.
Protocol B: Traditional Stoichiometric Coupling (Baseline Method)
For laboratories without access to specialized boronic acid catalysts, the EDC/HOBt method provides a reliable, albeit less atom-economical, alternative.
Activation: Dissolve Cbz-Gly-OH and HOBt in DCM at 0°C. Add EDC·HCl portion-wise. Stir for 15 minutes to allow the formation of the active OBt-ester.
Amine Addition: Add 1-amino-2-propanol followed dropwise by DIPEA.
Causality & Validation Checkpoint: EDC·HCl is an acidic salt. Upon addition, the pH of the microenvironment drops. Maintaining the pH between 6.0 and 7.0 using DIPEA is critical; failure to do so will result in protonation of the amine, stalling the nucleophilic attack.
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.
Validation Checkpoint: Spot the reaction on a TLC plate (eluent: 5% MeOH in DCM) and stain with Ninhydrin. The complete disappearance of the ninhydrin-active amine spot confirms the endpoint.
Work-Up: Wash the DCM layer with water (2 × 30 mL) to remove the water-soluble urea byproduct generated by EDC. Wash with 5% NaHCO₃ (30 mL) and brine (30 mL). Dry and concentrate to yield the product.
Application Note: A Scalable and Robust Protocol for the Synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
Abstract This application note provides a comprehensive and detailed protocol for the scale-up synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate, a key intermediate in pharmaceutical and materials scien...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate, a key intermediate in pharmaceutical and materials science research. The synthetic strategy is centered on the robust and well-documented amide coupling of N-(Benzyloxycarbonyl)glycine (N-Cbz-glycine) with (±)-1-amino-2-propanol. We address critical scale-up parameters, including the selection of coupling agents, solvent systems, and non-chromatographic purification methods. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the process chemistry, ensuring reproducibility, high yield, and purity on a multi-gram to kilogram scale.
Introduction and Synthetic Strategy
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate is a functionalized amino acid derivative incorporating a carbamate protecting group and a terminal hydroxypropyl amide. This structure makes it a versatile building block for the synthesis of more complex molecules, including peptidomimetics and functional polymers. The efficient production of this intermediate is therefore of significant interest.
The most logical and scalable synthetic approach is a direct amidation reaction. This strategy involves forming an amide bond between the carboxylic acid of N-Cbz-glycine and the primary amine of (±)-1-amino-2-propanol. N-Cbz-glycine is a commercially available and relatively inexpensive starting material, commonly used in peptide synthesis.[1][2] The core challenge in scaling this reaction lies in achieving efficient activation of the carboxylic acid to promote amide bond formation without generating difficult-to-remove byproducts.
Our selected strategy utilizes a carbodiimide-mediated coupling, specifically employing N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator, 1-Hydroxybenzotriazole (HOBt). This combination is widely recognized for its efficiency in suppressing side reactions and minimizing racemization, making it suitable for sensitive substrates.[3][4]
The overall reaction is as follows:
(Self-generated image, chemical structures drawn for clarity)
Experimental Workflow and Logic
The following diagram outlines the key stages of the synthesis, from reagent preparation to final product isolation.
Caption: Scalable workflow for the synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate.
Detailed Scale-up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of the target compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
3.1. Materials and Reagents
Reagent
M.W. ( g/mol )
Amount
Moles (mol)
Molar Eq.
N-(Benzyloxycarbonyl)glycine (N-Cbz-glycine)
209.21
100.0 g
0.478
1.0
(±)-1-Amino-2-propanol
75.11
39.5 g (41.4 mL)
0.526
1.1
EDC·HCl
191.70
100.5 g
0.524
1.1
1-Hydroxybenzotriazole (HOBt)
135.13
71.0 g
0.525
1.1
Ethyl Acetate (EtOAc)
-
1.5 L
-
-
1M Hydrochloric Acid (HCl)
-
2 x 500 mL
-
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
2 x 500 mL
-
-
Saturated Sodium Chloride (Brine)
-
500 mL
-
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
50 g
-
-
Heptane
-
~1.0 L
-
-
3.2. Step-by-Step Procedure
Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, add N-Cbz-glycine (100.0 g, 0.478 mol), (±)-1-amino-2-propanol (39.5 g, 0.526 mol), HOBt (71.0 g, 0.525 mol), and ethyl acetate (1.0 L). Stir the mixture to obtain a suspension.
Rationale: Ethyl acetate is chosen as the solvent for its excellent solvating power for the reactants and the final product, its relatively low boiling point for easy removal, and its immiscibility with water, which simplifies the aqueous work-up. Using a slight excess (1.1 eq) of the amine and coupling reagents ensures the complete consumption of the limiting starting material, N-Cbz-glycine.
Activation and Coupling: Cool the reaction vessel in an ice/water bath to an internal temperature of 0-5 °C. In a separate beaker, dissolve EDC·HCl (100.5 g, 0.524 mol) in ethyl acetate (500 mL). Add the EDC·HCl solution to the reaction mixture dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
Rationale: The reaction between the carboxylic acid, HOBt, and EDC·HCl to form the activated HOBt-ester is exothermic. Slow addition at low temperatures is crucial to prevent the formation of undesired side products, such as N-acylurea, and to ensure process safety on a larger scale.
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Stir for an additional 12-18 hours.
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. The progress can be monitored by TLC (e.g., in 10% MeOH/DCM) or HPLC by observing the disappearance of the N-Cbz-glycine starting material.
Aqueous Work-up: Transfer the reaction mixture to a 4 L separatory funnel.
a. Wash the organic layer with 1M HCl (2 x 500 mL).
b. Wash with saturated NaHCO₃ solution (2 x 500 mL).
c. Finally, wash with brine (1 x 500 mL).
Rationale: This washing sequence is critical for purification at scale. The HCl wash removes the basic excess (±)-1-amino-2-propanol and the water-soluble urea byproduct derived from EDC·HCl. The NaHCO₃ wash removes the acidic HOBt and any unreacted N-Cbz-glycine. The final brine wash helps to break any emulsions and removes the bulk of dissolved water from the organic phase.
Isolation of Crude Product: Dry the separated organic layer over anhydrous sodium sulfate (~50 g), stir for 30 minutes, and then filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil or a semi-solid.
Purification by Crystallization: Dissolve the crude residue in a minimal amount of hot ethyl acetate (~200-300 mL). While the solution is still warm, slowly add heptane (~800-1000 mL) with stirring until the solution becomes persistently cloudy. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) for at least 4 hours to complete crystallization.
Rationale: Crystallization is a highly effective and scalable alternative to column chromatography. Ethyl acetate is a good solvent for the product, while heptane acts as an anti-solvent. This solvent/anti-solvent system allows for the controlled precipitation of the pure product, leaving impurities behind in the mother liquor.
Final Product Isolation: Collect the white crystalline solid by vacuum filtration, washing the filter cake with cold heptane (2 x 100 mL). Dry the product in a vacuum oven at 40 °C to a constant weight.
Expected Yield: 110-120 g (86-94%)
Purity (by HPLC): >98%
Discussion of Scientific Principles
The Role of the Coupling Reagents
The EDC/HOBt system is a cornerstone of modern amide synthesis for several reasons. The reaction proceeds through a proposed mechanism where EDC first activates the carboxylic acid of N-Cbz-glycine to form a highly reactive O-acylisourea intermediate.[5] This intermediate is prone to rearrangement into a stable N-acylurea byproduct. HOBt acts as a nucleophilic trap, rapidly reacting with the O-acylisourea to form an activated HOBt-ester. This new intermediate is less reactive than the O-acylisourea but is stable enough to prevent rearrangement while being sufficiently electrophilic to react cleanly with the primary amine of (±)-1-amino-2-propanol to form the desired amide bond.[3][4] This two-stage activation minimizes side reactions and maximizes yield, a critical consideration for process efficiency and cost-effectiveness at scale.
Justification for Non-Chromatographic Purification
While silica gel chromatography is a powerful tool for purification at the laboratory scale, it is often impractical and economically unviable for large-scale industrial production. The costs associated with large quantities of silica gel and solvents, as well as the time required for operation, are significant. The described protocol deliberately employs a liquid-liquid extraction work-up followed by crystallization. This approach leverages the differential solubility of the product, starting materials, and byproducts in acidic, basic, and organic phases to achieve a high degree of purification without chromatography. Crystallization provides a final polishing step that is both highly effective and easily scalable.[6]
Safety and Handling
EDC·HCl and HOBt: Both are potential skin and eye irritants. Handle with gloves and safety glasses. HOBt is known to have explosive properties when dry and should be handled with care, though commercially available formulations often contain water to mitigate this risk.
Solvents: Ethyl acetate and heptane are flammable. Perform all operations away from ignition sources in a well-ventilated area.
Acids and Bases: 1M HCl and saturated NaHCO₃ should be handled with appropriate care to avoid skin and eye contact. The neutralization steps can evolve CO₂ gas, so ensure adequate venting.
Conclusion
This application note details a robust, scalable, and high-yielding process for the synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate. By employing a well-understood EDC/HOBt coupling chemistry and a purification strategy based on extraction and crystallization, this protocol avoids the limitations of chromatographic purification, making it suitable for large-scale production. The detailed rationale provided for each step empowers researchers to adapt and troubleshoot the synthesis with a strong foundation in the underlying process chemistry.
References
Continuous Synthesis of Carbamates from CO2 and Amines - reposiTUm. (2023, December 5). reposiTUm. Available at: [Link]
WO2000050389A1 - Efficient carbamate synthesis - Google Patents. (n.d.). Google Patents.
Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. (2014, November 11). Chemistry Stack Exchange. Available at: [Link]
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]
Synthesis of N‐Cbz Amides and Their Applications in the Transamidation Reactions at Room Temperature | Request PDF. (n.d.). ResearchGate. Available at: [Link]
Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1) - RSC Publishing. (2026, January 28). RSC Publishing. Available at: [Link]
Amidation of triglycerides by amino alcohols and their impact on plant oil-derived polymers. (2016, March 3). Green Chemistry. Available at: [Link]
Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1) - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Crystallization methods for Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
An Application Guide to the Crystallization of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate Introduction: The Critical Role of Crystallization in Drug Development Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}ca...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Crystallization of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
Introduction: The Critical Role of Crystallization in Drug Development
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate is a molecule possessing functional groups—specifically carbamate, hydroxyl, and amide moieties—that are common in pharmaceutical compounds. The purification of such molecules is paramount, as purity directly impacts safety and efficacy. Crystallization stands as the most crucial method for the purification of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] It is a process that not only removes impurities but also allows for the control of critical solid-state properties such as crystal form (polymorphism), particle size, and habit, all of which can influence a drug's stability, dissolution rate, and bioavailability.[1]
This guide provides a detailed exploration of the principles and practical methods for the crystallization of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate. As a Senior Application Scientist, the aim is not merely to present protocols, but to elucidate the scientific reasoning behind each step, empowering researchers to troubleshoot and optimize the process for this specific molecule.
Part 1: Physicochemical Profile & Strategic Considerations
A successful crystallization strategy begins with an analysis of the target molecule's structure.
Polar Moieties: The molecule contains multiple sites capable of hydrogen bonding: the N-H proton of the carbamate, the O-H of the hydroxyl group, and the C=O oxygen atoms of the carbamate and amide groups. These groups dominate the molecule's character, making it polar.
Non-Polar Moiety: The benzyl group provides a non-polar, aromatic region.
Conformational Flexibility: The propyl chain and the linkage between the benzyl and carbamoyl groups allow for conformational flexibility.
Implications for Crystallization:
The presence of strong hydrogen bond donors and acceptors suggests that these interactions will be the primary driving force for the formation of a stable crystal lattice. The choice of solvent is therefore critical, as the solvent will compete with the solute for these hydrogen bonding sites.[3][4] A successful crystallization requires the solute-solute interactions to overcome the solute-solvent interactions upon reaching a state of supersaturation.
Part 2: The Foundational Principle: Achieving Supersaturation
Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[2] A solution becomes supersaturated when it contains more dissolved solute than it can theoretically hold at a given temperature. This unstable state is the thermodynamic driving force for both nucleation (the formation of initial, tiny crystal nuclei) and subsequent crystal growth.
There are three primary methods to induce supersaturation for a molecule like Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate:
Cooling Crystallization: Dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling it. The solubility of most organic solids decreases as the temperature drops, leading to supersaturation.[2][5]
Anti-Solvent Addition: Dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding a miscible "anti-solvent" in which it is poorly soluble. This reduces the overall solubility of the solute in the mixed solvent system, inducing crystallization.[1][6]
Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution. As the solvent volume decreases, the solute concentration increases, leading to supersaturation. This method is excellent for generating high-quality crystals from small amounts of material but is less scalable.[7]
Part 3: Strategic Solvent Selection
The selection of an appropriate solvent is the most critical experimental variable in crystallization.[8][9] An ideal solvent for cooling crystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[5][10] This differential ensures a high recovery yield.
Based on the "like dissolves like" principle, the polar nature of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate suggests that polar solvents will be most effective.[8]
Table 1: Candidate Solvents for Screening
Solvent
Class
Boiling Point (°C)
Polarity
Hydrogen Bonding
Notes
Isopropanol
Alcohol (Protic)
82.6
Polar
Donor & Acceptor
Good starting point. Often provides good solubility differential.
Ethanol
Alcohol (Protic)
78.4
Polar
Donor & Acceptor
Similar to isopropanol, slightly more polar.
Ethyl Acetate
Ester (Aprotic)
77.1
Mid-Polarity
Acceptor Only
Can be effective; less competition for H-bond donors.
Acetone
Ketone (Aprotic)
56.0
Polar
Acceptor Only
High volatility can lead to rapid crystallization and smaller crystals.[7]
Acetonitrile
Nitrile (Aprotic)
81.6
Polar
Acceptor Only
A polar aprotic solvent that can be effective for carbamates.[3][4]
Water
Protic
100.0
Very Polar
Donor & Acceptor
May be a suitable solvent or anti-solvent depending on solubility.
Heptane/Hexane
Alkane
98.4 / 68.0
Non-polar
None
To be used as anti-solvents. Compound is expected to be insoluble.
Toluene
Aromatic
110.6
Non-polar
None
Can be used as a solvent for less polar carbamates or as an anti-solvent.[11]
Part 4: Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This method is the most common and should be the first approach.[12] The goal is to find a solvent that dissolves the compound when hot but not when cold.
Workflow: Single-Solvent Crystallization
Caption: General workflow for cooling crystallization.
Place ~20-30 mg of the crude compound into a small test tube.
Add a candidate solvent dropwise at room temperature. If it dissolves readily, the solvent is unsuitable for this method.[5]
If it does not dissolve, warm the test tube gently on the hot plate and continue adding the solvent dropwise until the solid just dissolves.
Allow the solution to cool to room temperature, then place it in an ice bath. If high-quality crystals form, you have found a suitable solvent.
Recrystallization (Preparative Scale):
Place the crude compound in an Erlenmeyer flask with a magnetic stir bar.
Add the chosen solvent in portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the compound. Using excess solvent will reduce the final yield.[10]
Cover the flask with a watch glass and maintain at a gentle boil for a few minutes.
If there are insoluble impurities, perform a hot gravity filtration into a pre-warmed clean flask.
Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]
If crystals do not form, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a "seed" crystal from a previous batch.[1][12]
Once crystallization is established at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Addition Crystallization
This method is ideal when the compound is too soluble in most solvents, even when cold, or is thermally unstable.
Decision Logic for Crystallization Method
Caption: Decision tree for selecting a crystallization method.
Materials & Equipment:
Same as Protocol 1, plus the selected anti-solvent.
Procedure:
Solvent System Selection:
Find a "good" solvent that dissolves the compound readily at room temperature (e.g., ethanol, acetone).
Find a miscible "anti-solvent" in which the compound is virtually insoluble (e.g., heptane, water).
Crystallization Procedure:
Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature in an Erlenmeyer flask with stirring.
Slowly add the anti-solvent dropwise to the stirred solution. You may observe the solution becoming cloudy (oiling out) or precipitating solid.
If the solution becomes persistently cloudy, stop adding the anti-solvent, and continue stirring. Often, this initial precipitate will slowly convert to crystals. If it turns into an oil, you may need to add a small amount of the "good" solvent to redissolve it and then add the anti-solvent even more slowly, perhaps at a slightly elevated temperature.
Continue adding the anti-solvent until crystal formation is robust.
Allow the mixture to stir for a period (e.g., 1 hour) to ensure complete crystallization.
Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
Part 5: Characterization and Purity Assessment
A successful crystallization should yield a product with improved purity and a sharp melting point.
Visual Inspection: Pure crystals should appear well-formed and uniform.
Melting Point Analysis: A pure crystalline compound will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting range.
Chromatographic Analysis (e.g., HPLC): This provides a quantitative measure of purity and is the standard in pharmaceutical development.
References
UreaKnowHow. (n.d.). Operational difficulties & measures of low pressure carbamate condenser due to crystallization. Retrieved from [Link]
WikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
Yeo, S., et al. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from [Link]
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
Frontera, A., et al. (2010, December 10). Spontaneous Formation in the Solid State of Carbamate Derivatives of Bile Acids. Crystal Growth & Design, ACS Publications. Retrieved from [Link]
Taylor, L. S., et al. (2024, July 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, PMC. Retrieved from [Link]
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
Google Patents. (n.d.). US5316554A - Method for processing crystalline ammonium carbamate.
Leitner, W., et al. (2025, September 30). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. UreaKnowHow. Retrieved from [Link]
PubMed. (2024, July 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Retrieved from [Link]
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
Guide for crystallization. (n.d.). Retrieved from [Link]
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
ResearchGate. (2025, October 30). Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. Retrieved from [Link]
PMC. (n.d.). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). 6. Retrieved from [Link]
Beilstein Journals. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of Benzyl carbamate. Retrieved from [Link]
Google Patents. (n.d.). US7405319B2 - Process for the preparation of carbamates.
MDPI. (2020, December 4). Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. Retrieved from [Link]
YouTube. (2020, October 14). How to Select the Best Solvent for Crystallization? Retrieved from [Link]
ResearchGate. (2002, January). The Hydroxyl Group-Solvent and Carbonyl Group-Solvent Specific Interactions for Some Selected Solutes Including Positional Isomers in Acetonitrile/Water Mixed Solvents Monitored by HPLC. Retrieved from [Link]
Application Note: Chemoselective Amide Coupling Conditions for Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
Executive Summary & Rationale The synthesis of peptidomimetics, functionalized oxazoline precursors, and targeted drug intermediates frequently requires the precise coupling of protected amino acids with aliphatic amino...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
The synthesis of peptidomimetics, functionalized oxazoline precursors, and targeted drug intermediates frequently requires the precise coupling of protected amino acids with aliphatic amino alcohols. This application note details the optimized conditions for synthesizing Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate via the coupling of N-Cbz-glycine (Cbz-Gly-OH) and 1-amino-2-propanol.
The central challenge in this transformation is chemoselectivity [1]. The substrate 1-amino-2-propanol possesses both a primary aliphatic amine and a secondary hydroxyl group. While the primary amine is kinetically more nucleophilic, over-activation of the carboxylic acid, the use of strong bases, or elevated temperatures can lead to undesired O-acylation (ester formation) or N,O-diacylation. To achieve >95% chemoselectivity for the N-acyl product, the choice of coupling reagent and strict temperature control are paramount [2].
Mechanistic Causality in Reagent Selection
To prevent O-acylation, the electrophilicity of the activated intermediate must be carefully tuned. We present two highly validated methodologies based on different mechanistic principles:
The EDC/HOBt System (Discovery & Mild Conditions):
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with Cbz-Gly-OH to form a highly reactive O-acylisourea intermediate. If left unmoderated, this intermediate can non-selectively acylate the hydroxyl group. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an OBt-active ester. The OBt ester is sufficiently reactive to acylate the primary amine at room temperature but significantly less reactive toward the secondary alcohol, thereby acting as a chemoselective filter [3].
The Mixed Anhydride System (Scale-Up & Process Chemistry):
Reacting isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) with the carboxylic acid generates a mixed anhydride. The chemoselectivity here is driven by steric hindrance . The bulky isobutyl group shields the anhydride, forcing the nucleophile to attack the less hindered glycyl carbonyl. The primary amine of 1-amino-2-propanol easily accesses this site, whereas the secondary alcohol is sterically repelled.
Figure 1: Chemoselective logic pathway demonstrating the role of the OBt active ester.
This method utilizes the differential solubility of byproducts to achieve high purity without the need for column chromatography, creating a self-validating purification system.
Activation: Suspend Cbz-Gly-OH and HOBt in 50 mL of anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.
Coupling Reagent Addition: Add EDC·HCl portion-wise over 5 minutes. Stir at 0 °C for 30 minutes to ensure complete conversion to the OBt-active ester. (Causality: Low temperature prevents premature thermal degradation of the active ester and suppresses side reactions).
Amine Addition: Add 1-amino-2-propanol dropwise, followed immediately by DIPEA.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours.
In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM). The product (UV-active, Ninhydrin-negative) should appear at Rf ~0.4, while the amine starting material (Ninhydrin-positive) should be entirely consumed.
Self-Validating Workup:
Dilute the reaction with 50 mL of Ethyl Acetate (EtOAc).
Acid Wash: Wash with 1M HCl (2 × 50 mL). (Validates purity by removing unreacted 1-amino-2-propanol, DIPEA, and the water-soluble EDC-urea byproduct).
Base Wash: Wash with Saturated NaHCO3 (2 × 50 mL). (Validates purity by removing HOBt and any unreacted Cbz-Gly-OH as water-soluble sodium salts).
Brine Wash: Wash with saturated NaCl (50 mL) to remove residual water.
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate as a white solid.
Figure 2: Self-validating experimental workflow for EDC/HOBt mediated amide coupling.
Dissolve Cbz-Gly-OH in THF and cool to -15 °C using a dry ice/ethylene glycol bath.
Add NMM, followed by the dropwise addition of IBCF. Stir for 15 minutes. (A white precipitate of NMM·HCl will form, visually validating successful anhydride formation).
Add 1-amino-2-propanol dropwise, strictly maintaining the internal temperature below -10 °C to prevent O-acylation.
Stir for 1 hour at -15 °C, then warm to room temperature for 2 hours.
Filter the NMM·HCl salts, concentrate the filtrate, and subject the residue to the identical acid/base self-validating workup described in Protocol A.
Quantitative Data & Method Comparison
The following table summarizes the performance metrics of the two protocols, allowing researchers to select the optimal method based on their specific project phase.
Parameter
Protocol A (EDC/HOBt)
Protocol B (Mixed Anhydride)
Primary Reagents
EDC·HCl, HOBt, DIPEA
Isobutyl chloroformate, NMM
Activation Temp.
0 °C
-15 °C
Reaction Time
12.5 Hours
3.25 Hours
Chemoselectivity (N:O)
> 98:2
> 95:5
Isolated Yield
85 - 90%
80 - 88%
Scalability
Moderate (Reagent Cost)
High (Cost-Effective)
Best Suited For
Discovery / Library Synthesis
Process Chemistry / Scale-Up
References
Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions
Source: Green Chemistry Letters and Reviews
URL: [Link] [1]
Title: Visual Recognition of Aliphatic and Aromatic Amines Using a Fluorescent Gel: Application of a Sonication-Triggered Organogel
Source: ACS Applied Materials & Interfaces
URL: [Link] [2]
Title: Hydrogenobinamide and nibinamide - Metal-free ligand and Ni(II)-analogue of the vitamin B12 precursor cobinamide
Source: Journal of Porphyrins and Phthalocyanines
URL: [Link] [3]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
Introduction Welcome to the technical support guide for the synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate. This document is designed for researchers, chemists, and drug development professionals aim...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate. This document is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this target molecule. The synthesis, which involves the formation of an amide bond between N-Cbz-glycine and 1-amino-2-propanol, is a cornerstone reaction that can be prone to challenges such as low conversion, side-product formation, and purification difficulties.
As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your experimental outcomes effectively. This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios to directly address the common issues encountered in this synthesis.
Core Synthesis Pathway
The primary route to Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate involves the coupling of two key starting materials.
Caption: General reaction scheme for the amide coupling synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate?
The most prevalent method is a direct amide coupling reaction. This involves activating the carboxylic acid group of N-Cbz-glycine with a suitable coupling reagent, which then reacts with the primary amine of 1-amino-2-propanol to form the desired amide bond.[1][2]
Q2: What are the critical challenges in this specific synthesis?
The primary challenges are:
Ensuring Complete Activation: Inefficient activation of the N-Cbz-glycine leads to low conversion and unreacted starting material.
Preventing Side Reactions: The activated carboxylic acid is a high-energy intermediate that can participate in undesired reactions, most notably forming an N-acylurea byproduct when using carbodiimide coupling agents.[3]
Chemoselectivity: While the primary amine of 1-amino-2-propanol is significantly more nucleophilic than its secondary hydroxyl group, over-activation or harsh conditions could potentially lead to minor O-acylation (ester formation).[4]
Product Purification: Removing unreacted starting materials, coupling agent byproducts (e.g., dicyclohexylurea or EDC-urea), and other impurities often requires careful optimization of the work-up and chromatographic conditions.[1]
Q3: Why is my overall yield consistently low?
Low yield is a common problem that can stem from multiple points in the workflow. It is rarely due to a single factor. The most frequent causes include incomplete reactions due to suboptimal coupling conditions, degradation of reagents, and competing side reactions that consume the activated intermediate. A systematic approach to troubleshooting, as detailed in the following section, is the most effective way to identify and resolve the root cause.
Troubleshooting Guide: From Low Yield to High Purity
This section provides in-depth, question-and-answer-based solutions to specific experimental problems.
Problem 1: Low Conversion of Starting Materials
Question: My TLC/LC-MS analysis shows a significant amount of unreacted N-Cbz-glycine and/or 1-amino-2-propanol even after extended reaction times. What are the likely causes and how can I improve conversion?
Answer: Low conversion is almost always linked to either inefficient activation of the carboxylic acid or suboptimal reaction conditions. Let's break down the solutions.
A. Inadequate Carboxylic Acid Activation
The formation of the amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. If your coupling reagent is not effective enough, this initial activation step becomes the bottleneck.
Expert Insight: The choice of coupling reagent is critical. While N-Cbz-glycine is not sterically hindered, the nucleophilicity of 1-amino-2-propanol is standard for a primary amine. A moderately reactive system is often sufficient, but for stubborn reactions, a more potent activator is needed.
Solutions:
Incorporate an Additive: If you are using a carbodiimide like EDC or DCC alone, the O-acylisourea intermediate is prone to a non-productive rearrangement.[3] Adding 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) traps this intermediate to form a more stable active ester, which significantly reduces side reactions and improves coupling efficiency.[1][5]
Switch to a Stronger Coupling Reagent: If carbodiimides with additives are still yielding poor results, consider switching to a more powerful onium salt-based reagent.
Coupling Reagent Class
Examples
Strengths & Considerations
Carbodiimides
EDC, DCC, DIC
Cost-effective, widely used. Byproducts can be problematic (DCC-urea is insoluble, EDC-urea is water-soluble). Best used with additives like HOBt.[6][7]
Phosphonium Salts
PyBOP, PyAOP
High reactivity, good for sterically hindered couplings. Byproducts are generally soluble.[5][7]
Uronium/Aminium Salts
HATU, HBTU, HCTU
Very rapid and efficient coupling. HATU is often considered one of the most effective reagents for challenging couplings with low risk of racemization.[7]
Recommendation: Start with an EDC/HOBt system. It is robust, cost-effective, and its urea byproduct is water-soluble, simplifying the work-up. If conversion remains low, switching to HATU is a highly effective, albeit more expensive, alternative.
B. Suboptimal Reaction Conditions
The reaction environment plays a crucial role in both kinetics and solubility.
Solutions:
Solvent Choice: Ensure your starting materials are fully dissolved. Poor solubility is a common cause of failed reactions.
Dichloromethane (DCM): A good starting point, but may not be polar enough for all reagents.
Dimethylformamide (DMF): An excellent solvent for most coupling reactions due to its high polarity. Ensure you use a high-purity, anhydrous grade, as residual water can hydrolyze the activated intermediate.
Acetonitrile (MeCN): Another effective polar aprotic solvent.[2]
Concentration: Reactions that are too dilute may proceed slowly. A typical starting concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
Temperature: Most amide couplings proceed well at room temperature (20-25 °C). If the reaction is sluggish, gentle heating to 40-50 °C can increase the rate. However, be aware that higher temperatures can also accelerate side reactions.[3]
Reagent Purity: Use fresh, high-purity coupling reagents and anhydrous solvents. 1-amino-2-propanol can absorb water and CO₂ from the atmosphere. Benzylamine, a common starting material in other syntheses, can degrade via oxidation; if used, it can be purified by vacuum distillation or by precipitating its HCl salt and then free-basing.[8]
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Significant Side Product Formation
Question: My reaction mixture is messy, with multiple spots on the TLC plate that are difficult to separate from the desired product. What are these impurities, and how can I prevent them?
Answer: The presence of multiple byproducts points to competing reaction pathways. Identifying and suppressing these pathways is key to improving both yield and purity.
A. N-Acylurea Formation
This is the most common side reaction when using carbodiimide reagents like DCC, DIC, or EDC.[3] The highly reactive O-acylisourea intermediate, if not immediately intercepted by the amine, undergoes an irreversible intramolecular rearrangement to the very stable N-acylurea byproduct.
Caption: Competing pathways from the O-acylisourea intermediate.
Solution:
Use of Additives: As mentioned previously, adding 1 to 1.2 equivalents of HOBt or a similar additive is the standard and most effective solution. The additive rapidly converts the O-acylisourea into an active ester, which is not susceptible to this rearrangement and reacts cleanly with the amine.[6]
B. Dimerization or Oligomerization
If the Cbz protecting group on the N-Cbz-glycine is compromised (e.g., by accidental hydrogenolysis), the resulting free amine can react with an activated N-Cbz-glycine molecule, leading to dipeptide formation. This is generally rare unless harsh conditions are used.
Solution:
Ensure Reagent Compatibility: Verify that your reaction conditions are compatible with the Cbz protecting group. Avoid acidic conditions that could cause cleavage or exposure to catalytic hydrogenation conditions.
C. O-Acylation of the Hydroxyl Group
The secondary alcohol on 1-amino-2-propanol is a potential nucleophile. While its reactivity is much lower than the primary amine, it can compete for the activated ester, especially if a strong, non-nucleophilic base (e.g., DBU, LiHMDS) is used that can deprotonate the alcohol.
Solution:
Control Basicity: For most standard coupling reactions (e.g., EDC/HOBt, HATU), an external base is not required if the amine starting material is a free base. If your amine is an HCl or TFA salt, use a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in stoichiometric amounts (1.0-1.1 equivalents) to neutralize the salt.[1] Avoid using an excessive amount of base, as this can increase the rate of side reactions.
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to make a ~0.2 M solution)
1 M HCl (aq), saturated NaHCO₃ (aq), and brine for work-up
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Cbz-glycine (1.0 equiv) and HOBt (1.2 equiv).
Dissolution: Add anhydrous DCM or DMF to dissolve the solids. Stir for 5-10 minutes under an inert atmosphere (N₂ or Argon).
Activation: Add EDC·HCl (1.2 equiv) to the solution in one portion. The solution may become slightly cloudy. Stir at room temperature for 15-20 minutes to allow for the formation of the HOBt active ester.
Amine Addition: Add 1-amino-2-propanol (1.1 equiv) dropwise to the reaction mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (N-Cbz-glycine) by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 5-10% Methanol in DCM or 30-50% Ethyl Acetate in Hexanes. The reaction is typically complete within 4-12 hours.
Aqueous Work-up:
Once the reaction is complete, dilute the mixture with additional DCM or Ethyl Acetate.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted amine and EDC), water, saturated NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and finally, brine.
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate.
References
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. Available at: [Link]
Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link]
Synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamide... ResearchGate. Available at: [Link]
Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Available at: [Link]
Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PMC. Available at: [Link]
SUPPORTING INFORMATION - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. PMC. Available at: [Link]
Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Semantic Scholar. Available at: [Link]
How to purify Benzylamine? : r/OrganicChemistry. Reddit. Available at: [Link]
Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Publications. Available at: [Link]
Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. PMC. Available at: [Link]
Amine Activation: “Inverse” Dipeptide Synthesis and Amide Function Formation through Activated Amino Compounds. ACS Publications. Available at: [Link]
Coupling Reagents. Aapptec Peptides. Available at: [Link]
Combined experimental and theoretical study on Benzyl (2-hydroxyethyl)(methyl)carbamate synthesis for analyzing chemical selectivity. American Chemical Society. Available at: [Link]
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available at: [Link]
1-Aminopropan-2-ol. Wikipedia. Available at: [Link]
Enantioselective association between 1‐amino‐2‐propanol and a... ResearchGate. Available at: [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
Synthesis of N‐Cbz Amides and Their Applications in the Transamidation Reactions at Room Temperature. ResearchGate. Available at: [Link]
Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. Available at: [Link]
Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. Available at: [Link]
The synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate relies on an amide coupling between Cbz-Glycine and 1-amino-2-propanol . While this is a standard condensation, the bifunctional nature of 1-amino-2-propanol (which contains both a primary amine and a secondary alcohol) and the inherent instability of carbodiimide intermediates introduce two critical impurity pathways:
The N-Acylurea Rearrangement: When utilizing carbodiimides like EDC or DCC, the initial reaction with Cbz-Glycine forms a highly reactive O-acylisourea intermediate. If this intermediate is not immediately intercepted by a nucleophile, it undergoes an irreversible, intramolecular O-to-N acyl migration to form a dead-end N-acylurea byproduct[1]. This rearrangement is heavily accelerated by elevated temperatures and polar solvents[2].
O-Acylation (Esterification) Impurities: The primary amine of 1-amino-2-propanol is kinetically more nucleophilic than its secondary alcohol, naturally favoring N-acylation. However, if hypernucleophilic catalysts such as DMAP (4-dimethylaminopyridine) are added to the reaction, they react with the O-acylisourea to form an ultra-reactive acylpyridinium ion. This intermediate is so reactive that it overrides the natural chemoselectivity of the substrate, indiscriminately acylating both the amine and the alcohol, leading to O-acylated or di-acylated ester impurities[3].
Fig 1: Reaction pathways showing desired N-acylation vs. N-acylurea and O-acylation impurities.
Diagnostic FAQs
Q1: Why am I seeing a high percentage (>10%) of the O-acylated ester impurity in my LC-MS trace?A: You are likely using DMAP as a catalyst or an excess of the activated Cbz-Glycine. While DMAP is an excellent catalyst for difficult couplings, it forms an acylpyridinium intermediate that destroys the chemoselectivity between the amine and the secondary alcohol of 1-amino-2-propanol[3]. Furthermore, transition metal contaminants can also inadvertently catalyze O-acylation in amino alcohols[4].
Causality & Fix: Remove DMAP entirely from your protocol. Rely solely on the inherent nucleophilicity of the primary amine. Maintain a strict 1.0 : 1.05 stoichiometric ratio of Cbz-Glycine to 1-amino-2-propanol to prevent over-acylation.
Q2: My reaction stalls at 60% conversion, and I detect a mass corresponding to the Cbz-Glycine + coupling reagent adduct. What happened?A: This is the classic N-acylurea rearrangement. The O-acylisourea intermediate formed by the carbodiimide has undergone an intramolecular rearrangement before the 1-amino-2-propanol could attack it[1].
Causality & Fix: This occurs when the activation step is performed at room temperature or without an efficient trapping agent. To fix this, add 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives react with the O-acylisourea faster than the rearrangement can occur, forming a stable "active ester" that safely waits for the amine[1]. Always perform the initial activation step at 0 °C.
Q3: I am using DCC, but removing the urea byproduct during workup is causing severe yield losses. How can I improve purification?A: Dicyclohexylurea (DCU), the byproduct of DCC, is notoriously difficult to remove because it is partially soluble in many organic solvents and precipitates unpredictably.
Causality & Fix: Switch your coupling reagent from DCC to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The urea byproduct of EDC is 1-[3-(dimethylamino)propyl]-3-ethylurea (EDU), which is highly water-soluble. It can be completely removed via a simple aqueous acid wash during the extraction phase, eliminating the need for early column chromatography.
Quantitative Data & Troubleshooting Matrix
The following table summarizes the causal relationship between chosen reaction conditions and the resulting impurity profiles during the synthesis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate.
Coupling System
Additives
Temperature Profile
Primary Impurity Profile
Expected Yield
DCC (1.1 eq)
None
25 °C (Constant)
High N-acylurea (>20%), DCU contamination
< 60%
EDC·HCl (1.2 eq)
DMAP (0.1 eq)
0 °C to 25 °C
High O-acylation / Di-acylation (>15%)
~ 70%
EDC·HCl (1.1 eq)
HOBt (1.1 eq)
25 °C (Constant)
Moderate N-acylurea (~8%)
~ 80%
EDC·HCl (1.1 eq)
HOBt (1.1 eq)
0 °C to 25 °C
< 2% N-acylurea, < 1% O-acylation
> 90%
Validated Experimental Workflow
To guarantee high chemoselectivity and suppress N-acylurea formation, utilize the following self-validating protocol. This workflow uses in-process controls (IPC) to verify the success of each mechanistic step before proceeding.
Reagents:
Cbz-Glycine: 1.0 equivalent
1-amino-2-propanol: 1.05 equivalents
EDC·HCl: 1.1 equivalents
HOBt (hydrate): 1.1 equivalents
N,N-Diisopropylethylamine (DIPEA): 1.0 equivalent (Optional, only required if the amine is supplied as a hydrochloride salt)
Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue).
Step-by-Step Methodology:
Pre-activation (Trapping the O-acylisourea):
Dissolve Cbz-Glycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (0.1 M concentration).
Cool the reaction flask to 0 °C using an ice bath. Mechanistic causality: Low temperature kinetically suppresses the O-to-N acyl migration[2].
Add EDC·HCl (1.1 eq) portion-wise. Stir at 0 °C for 30 minutes.
Self-Validation Check 1: Spot the reaction on a TLC plate (UV active). You should observe the complete consumption of Cbz-Glycine and the appearance of a new, less polar UV-active spot corresponding to the HOBt-active ester.
Chemoselective Coupling:
Dissolve 1-amino-2-propanol (1.05 eq) in a small volume of DCM and add it dropwise to the 0 °C solution over 10 minutes.
Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 to 6 hours.
Self-Validation Check 2: Analyze via LC-MS or TLC. The HOBt-active ester spot should disappear, replaced by the product mass (C13H18N2O4, [M+H]+ = 267.1).
Aqueous Workup (Byproduct Cleansing):
Dilute the reaction mixture with additional DCM.
Wash the organic layer twice with 1M HCl (aq). Mechanistic causality: This completely protonates and extracts the water-soluble EDU byproduct and any unreacted 1-amino-2-propanol.
Wash the organic layer twice with Saturated NaHCO3 (aq). Mechanistic causality: This deprotonates and extracts the liberated HOBt and any trace unreacted Cbz-Glycine.
Wash once with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the highly pure Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate.
Technical Support Center: Troubleshooting Solubility for Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing solubility challenges with Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carba...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing solubility challenges with Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate (often referred to structurally as a Cbz-protected glycinamide derivative: Cbz-Gly-NH-CH₂CH(OH)CH₃).
This document synthesizes field-proven methodologies, mechanistic insights, and authoritative protocols to help you overcome handling and reaction bottlenecks associated with this molecule.
The Root Cause: Mechanistic Explanation of Insolubility
The insolubility of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate in standard organic solvents (e.g., dichloromethane, ethyl acetate, toluene) is a classic thermodynamic challenge encountered in peptidomimetic chemistry.
Despite the presence of the lipophilic carboxybenzyl (Cbz) protecting group, the molecule possesses a high density of hydrogen-bond donors and acceptors:
Donors: Carbamate (-NH), Amide (-NH), and Hydroxyl (-OH).
The Causality of Precipitation: In the solid state, these functional groups self-assemble into a tightly packed crystal lattice driven by an extensive intermolecular hydrogen-bonding network[1]. For dissolution to occur, the solvent-solute interactions must energetically overcome this high lattice energy. Non-polar and moderately polar aprotic solvents lack the hydrogen-bonding capacity to disrupt these networks. Consequently, the solute-solute interactions remain thermodynamically favored over solute-solvent interactions, leading to precipitation or incomplete dissolution.
Q1: Why does my compound precipitate out of dichloromethane (DCM) or ethyl acetate (EtOAc) during a liquid-liquid extraction workup?A: While the Cbz group is lipophilic, the strong amide-amide and amide-hydroxyl intermolecular hydrogen bonds dominate the molecule's physical properties. Pure DCM or EtOAc cannot act as strong enough hydrogen-bond acceptors/donors to keep the molecule solvated.
Solution: Transition to a mixed-solvent system. Adding 5–10% Methanol (MeOH) or Isopropanol (IPA) to DCM provides the necessary protic disruption to maintain solubility without drastically altering the partition coefficient.
Q2: I need to perform an anhydrous reaction on the hydroxyl group (e.g., esterification), but the starting material won't dissolve in anhydrous DCM or THF. What are my options?A: You must switch to highly polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dimethyl sulfoxide (DMSO). If the compound still exhibits turbidity due to aggregation, introduce a chaotropic salt. A solution of 0.4 M to 0.8 M Lithium Chloride (LiCl) in DMF is highly effective[2]. The lithium cation coordinates with the carbonyl oxygens, while the chloride anion hydrogen-bonds with the NH groups, effectively shattering the intermolecular network[3].
Q3: How do I prepare samples for NMR or analytical HPLC when the compound crashes out of the mobile phase or deuterated solvent?A: For NMR, strictly use DMSO-
d6
or Methanol-
d4
. For HPLC, if the sample crashes upon injection into an aqueous mobile phase, dissolve your neat sample in a small volume of Hexafluoro-2-propanol (HFIP) before diluting it with your starting mobile phase. HFIP is a powerful hydrogen-bond donor (pKa ~ 9.3) that monomerizes aggregated amides and peptides[4], preventing column clogging and ensuring sharp peak shapes.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.
Use this protocol to extract the target molecule from an aqueous reaction quench without product loss due to precipitation.
Preparation: Dilute the aqueous reaction mixture with an equal volume of saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer.
Solvent Mixing: Prepare a solvent mixture of 90% Dichloromethane (DCM) and 10% Methanol (MeOH) by volume.
Extraction: Add the DCM/MeOH mixture to the aqueous phase in a separatory funnel (1:1 volume ratio). Shake vigorously and vent.
Phase Separation: Allow the layers to separate. The organic layer (bottom) should be completely clear. If turbidity persists in the organic layer, add an additional 2% MeOH dropwise until the solution clarifies.
Self-Validation Step: Spot both the aqueous and organic layers on a TLC plate. Elute with 10% MeOH in DCM. Visualize using UV (254 nm for the Cbz group) and a KMnO₄ stain (for the hydroxyl/aliphatic regions) to confirm complete partitioning into the organic phase.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Chaotropic Solubilization for Anhydrous Reactions
Use this protocol when performing anhydrous derivatizations (e.g., coupling reactions) where the starting material resists dissolution.
Salt Drying: Flame-dry Lithium Chloride (LiCl) under a high vacuum to remove all moisture.
Solvent Preparation: Dissolve the anhydrous LiCl in anhydrous DMF to create a 0.8 M solution. Stir under inert gas (Nitrogen or Argon) until completely dissolved[2].
Substrate Addition: Add Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate to the LiCl/DMF solution at room temperature.
Self-Validation Step: Observe the solution visually. A completely transparent solution without light scattering (Tyndall effect) indicates the successful disruption of the hydrogen-bonded aggregates[3].
Reaction Execution: Proceed with the addition of your reagents (e.g., coupling agents, bases). The presence of LiCl generally does not interfere with standard esterification or amidation chemistries.
Workup Consideration: During workup, ensure thorough washing with water or brine, as LiCl is highly water-soluble and will easily partition into the aqueous waste.
Quantitative Data: Solvent Solubilization Matrix
The following table summarizes the physicochemical properties of various solvents and their empirical efficacy for solubilizing this specific target molecule.
Optimizing purification of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
Target Compound: Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate (Cbz-Gly-NH-CH₂-CH(OH)-CH₃) Welcome to the Technical Support Center. This knowledge base is designed for researchers and drug development profession...
Welcome to the Technical Support Center. This knowledge base is designed for researchers and drug development professionals tasked with synthesizing and purifying Cbz-protected amino acid derivatives. The target compound presents unique downstream processing challenges due to its amphiphilic nature: it combines a highly lipophilic benzyloxycarbonyl (Cbz) protecting group with a highly polar, hydrogen-bonding dipeptide-like tail containing a secondary hydroxyl group.
Below are the most frequently asked questions, causality-driven explanations, and self-validating protocols to optimize your purification workflows.
FAQ 1: Why is my crude product heavily contaminated with coupling reagents after extraction?
The Causality:
In standard solution-phase peptide synthesis, coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like HOBt (Hydroxybenzotriazole) are frequently utilized to form the amide bond between Cbz-Gly-OH and 1-amino-2-propanol. EDC contains a basic tertiary amine, while HOBt is weakly acidic (pKa ~ 4.6). If the extraction pH is not strictly controlled, these amphoteric reagents will partition into the organic layer alongside your target compound. 1 dictate that washing with targeted aqueous solutions is mandatory to manipulate the ionization states of these byproducts.
The Solution:
Implement a self-validating Liquid-Liquid Extraction (LLE) protocol. Washing with an acidic aqueous solution protonates the EDC and its urea byproduct, forcing them into the aqueous phase. Subsequent washing with a mild base deprotonates HOBt, forming a highly water-soluble sodium salt, which is a foundational technique in 2.
Step-by-Step LLE Protocol:
Dilution: Dilute the crude reaction mixture with 10 volumes of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
Acidic Wash (EDC Removal): Add 3 volumes of ice-cold 1M HCl (or 5% KHSO₄). Shake vigorously and vent.
Self-Validation Check: Test the pH of the separated aqueous layer using indicator paper; it must be < 2 . If not, repeat the wash. Discard the aqueous layer.
Basic Wash (HOBt/Unreacted Acid Removal): Add 3 volumes of saturated aqueous NaHCO₃. Shake carefully as CO₂ gas evolution will occur.
Self-Validation Check: Test the pH of the separated aqueous layer; it must be > 7 . Discard the aqueous layer.
Brine Wash: Add 3 volumes of saturated NaCl (brine) to remove residual water from the organic phase and break any micro-emulsions.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes, filter, and concentrate under reduced pressure.
Fig 1. Liquid-liquid extraction workflow for peptide coupling quench.
Phase 2: Chromatographic Purification
FAQ 2: My compound tails severely on normal-phase silica gel. How do I improve resolution?
The Causality:
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate possesses a secondary hydroxyl group and two amide/carbamate bonds. These functional groups act as potent hydrogen-bond donors and acceptors. On bare silica gel, these polar moieties interact strongly with free silanol (-SiOH) sites on the stationary phase, causing severe peak tailing, irreversible adsorption, and poor resolution from polar impurities.
The Solution:
Transition from standard Hexane/EtOAc gradients to a Dichloromethane (DCM) / Methanol (MeOH) system. Methanol acts as a polar protic modifier, competitively binding to the silica silanols and sharpening the elution peak of the target compound.
Quantitative Data: Chromatographic Solvent Systems
Parameter
Solvent System
Target Compound Behavior
Recommended Use
TLC
Rf
100% EtOAc
Rf≈0.3−0.4
(Severe Tailing)
Initial reaction monitoring
TLC
Rf
10% MeOH in DCM
Rf≈0.5
(Sharp, distinct spot)
Method development
Flash Column
0% to 10% MeOH in DCM
Elutes between 4% - 7% MeOH
Primary bulk purification
RP-HPLC
10% to 90% MeCN in
H2O
(0.1% TFA)
Elutes at
≈
45% - 50% MeCN
Final purity analysis
Phase 3: Crystallization Strategies
FAQ 3: My purified product is a stubborn oil instead of a solid. Can I crystallize it?
The Causality:
The physical state of this compound is heavily dictated by the enantiomeric purity of the 1-amino-2-propanol starting material. If synthesized from racemic 1-amino-2-propanol, the resulting product is a racemate. Racemic mixtures of highly polar, flexible molecules often suffer from high configurational entropy, lowering the melting point and causing them to "oil out" (liquid-liquid phase separation) rather than crystallize from supersaturated solutions.
The Solution:
If the crude is an oil, prioritize flash chromatography. If you utilized enantiopure (R)- or (S)-1-amino-2-propanol, the compound is highly likely to crystallize. Use a dual-solvent system where the compound is dissolved in a good solvent and an anti-solvent is added to induce precipitation, a standard technique for 3.
Step-by-Step Crystallization Protocol:
Dissolution: Dissolve the crude oil/solid in a minimum volume of warm EtOAc (approx. 2-3 mL per gram of product) at 50°C.
Anti-Solvent Addition: Slowly add Hexanes dropwise while stirring until the solution becomes slightly turbid (reaching the cloud point).
Clarification: Add a single drop of EtOAc to clear the turbidity.
Nucleation: Self-Validation Check: Seed the solution with a known microscopic crystal of the product (if available) to bypass the nucleation energy barrier. If no seed is available, scratch the inside of the flask with a glass rod.
Maturation: Allow the solution to cool slowly to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight to maximize yield.
Isolation: Filter the resulting white crystals via a Büchner funnel and wash with ice-cold Hexanes.
Fig 2. Decision tree for selecting the optimal downstream purification route.
Preventing degradation of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate during storage
Welcome to the dedicated technical support resource for Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate. This guide is designed for researchers, scientists, and drug development professionals to proactively addres...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered during the storage and handling of this compound. Our goal is to provide in-depth, scientifically-grounded advice to ensure the integrity of your experiments and formulations.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the stability of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate.
Q1: What are the primary degradation pathways for Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate?
A1: Based on its chemical structure, which includes a benzyl carbamate, an amide, and a secondary alcohol, the primary degradation pathways are hydrolysis, and to a lesser extent, thermal and photodegradation. Hydrolysis of the carbamate and amide linkages is the most common degradation route, particularly under basic or strongly acidic conditions.[1][2]
Q2: What are the ideal storage conditions for this compound in its solid state?
A2: To minimize degradation, the solid compound should be stored in a cool, dry, and dark environment. A desiccator with an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against moisture, which can accelerate hydrolysis.[3] Refrigeration is generally advisable to reduce the rate of any potential thermal degradation, but it is crucial to prevent moisture condensation.[3]
Q3: My recent LC-MS analysis of a stored sample shows unexpected peaks. What could be the cause?
A3: The appearance of new peaks likely indicates degradation. The most probable degradation products would result from the hydrolysis of the benzyl carbamate or the amide bond. This would lead to the formation of benzyl alcohol, CO2, and the corresponding amine from the carbamate cleavage, or the corresponding carboxylic acid and amine from the amide cleavage.
Q4: Can the excipients in my formulation affect the stability of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate?
A4: Yes, excipients can significantly impact the stability. For instance, alkaline excipients can raise the micro-pH of the formulation and catalyze the hydrolysis of the carbamate group.[4][5] It is essential to conduct compatibility studies with all planned excipients.
Q5: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine stability monitoring. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique due to its high sensitivity and ability to provide molecular weight information of the degradants.[6]
II. Troubleshooting Guides
This section offers detailed guidance for investigating and resolving specific stability issues.
Guide 1: Investigating Unexpected Degradation in Solid State Storage
If you observe significant degradation of the solid compound even under recommended storage conditions, a systematic investigation is necessary.
Potential Causes and Solutions:
Potential Cause
Troubleshooting Steps
Recommended Action
Moisture Infiltration
1. Verify the integrity of the container seal. 2. Check the desiccant for saturation. 3. Analyze a fresh sample to confirm initial purity.
Repackage the compound in a new, tightly sealed container with fresh desiccant. Consider storing in a controlled humidity environment.
Inert Atmosphere Compromised
1. If stored under an inert gas, check for leaks in the system. 2. Consider the possibility of oxidative degradation, although less common for this structure.
Purge the container with fresh, dry argon or nitrogen before sealing.
Temperature Fluctuations
1. Review temperature logs of the storage unit. 2. Assess if the compound was exposed to higher temperatures during handling or shipping.
Ensure the compound is stored in a temperature-controlled environment and minimize exposure to ambient temperatures during handling.
Guide 2: Addressing Instability in Aqueous Formulations
Aqueous solutions of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate are susceptible to hydrolysis, especially at non-neutral pH.
Investigative Workflow for Aqueous Instability:
Caption: Workflow for troubleshooting aqueous formulation instability.
III. Experimental Protocols
This section provides detailed protocols for conducting stability and compatibility studies.
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[7][8][9]
1. Preparation of Stock Solution:
Prepare a 1 mg/mL stock solution of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate in acetonitrile or methanol.
2. Stress Conditions:
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours.
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
Thermal Degradation: Store the solid compound at 70°C for 48 hours. Dissolve in the mobile phase for analysis.
Photodegradation: Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dissolve in the mobile phase for analysis.
3. Sample Analysis:
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Analyze the stressed samples along with a non-stressed control sample.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
This study is crucial for developing a stable formulation.
1. Sample Preparation:
Prepare binary mixtures of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate and each excipient in a 1:1 ratio.
Prepare a control sample of the pure compound.
2. Storage Conditions:
Store the mixtures and the control at accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.
3. Analysis:
At initial, 2-week, and 4-week time points, analyze the samples by HPLC.
Compare the chromatograms of the mixtures with the control to identify any new degradation peaks.
A significant increase in degradation in the presence of an excipient indicates incompatibility.
IV. Degradation Mechanisms
Understanding the chemical reactions that lead to degradation is key to prevention.
Hydrolysis of Benzyl Carbamate:
The benzyl carbamate moiety is susceptible to hydrolysis, especially under basic conditions, which proceeds through the cleavage of the ester linkage to yield benzyl alcohol, carbon dioxide, and the corresponding amine.
Caption: Simplified pathway of base-catalyzed benzyl carbamate hydrolysis.
V. References
Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate.
Any advice about the stability of ester and carbamate containing compounds? ResearchGate.
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate.
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate. Benchchem.
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
Guidance on Safe Storage of Chemicals in Laboratories.
Development of forced degradation and stability indicating studies of drugs—A review.
Acta Sci. Pol. Technol. Aliment. 22(4) 2023, 385–394 LABORATORY VALIDATION OF AN LC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATI.
Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison.
Forced Degradation Studies: Regulatory Considerations and Implementation.
Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
Roles of the carbamate moiety in drugs and prodrugs Drug The role of... | Download Scientific Diagram. ResearchGate.
LC-MS Application Data Sheet No. 054 Simultaneous Analysis of Carbamate Pesticides with LC-MS.
Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations. PMC.
Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate.
Effect of Water pH on the Chemical Stability of Pesticides. CORE.
Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston.
Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. PubMed.
Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI.
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals.
Photoinduced carbamoylation reactions: unlocking new reactivities towards amide synthesis. Chemical Communications (RSC Publishing).
Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI.
The Potential of Colloidal Systems Based on Carbamate-Containing Hexadecylpiperidinium Surfactants in Biomedical Applications. MDPI.
The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence. PMC.
Safety of surfactant excipients in oral drug formulations.
Compatibility studies between carbamazepine and tablet excipients using thermal and non-thermal methods. PubMed.
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace.
Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual.
Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry (RSC Publishing).
NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES.
Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.
LC-MS/MS Method for the determination of carbamathione in human plasma. PMC.
Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity.
Antioxidants, its role in preventing free radicals and infectious diseases in human body. ResearchGate.
Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases. PMC.
Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates.
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
Research Progress of Antioxidant Additives for Lubricating Oils. MDPI.
Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. SciELO.
Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative. MDPI.
Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis. Benchchem.
Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing, and Applied Sciences (CECAS) - Clemson University.
Technical Support Center: Cbz Deprotection of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
Welcome to the technical support center for the troubleshooting of Cbz deprotection, with a specific focus on Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate. This guide is designed for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the troubleshooting of Cbz deprotection, with a specific focus on Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during this critical deprotection step.
Troubleshooting Guide
This section addresses specific issues that may arise during the Cbz deprotection of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate in a question-and-answer format.
Q1: My catalytic hydrogenation reaction is slow or incomplete. What are the likely causes and how can I resolve this?
A1: Slow or incomplete catalytic hydrogenation is a common issue that can often be attributed to several factors related to the catalyst, reaction conditions, or the substrate itself.
Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is paramount.[1]
Solution: Use a fresh batch of high-quality Pd/C. The catalyst's activity can diminish over time or vary between batches. For particularly stubborn reactions, consider a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[1]
Catalyst Poisoning: The product amine can coordinate to the palladium surface, inhibiting its catalytic activity.[2][3] Impurities, especially those containing sulfur, can also poison the catalyst.[3]
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the newly formed amine, reducing its ability to bind to and inhibit the catalyst.[1][3] Ensure all reagents and solvents are of high purity to avoid introducing catalyst poisons.[2]
Insufficient Hydrogen: For this heterogeneous reaction, efficient contact between the hydrogen gas, substrate, and catalyst is crucial.
Solution 1 (Pressure): While atmospheric pressure using a hydrogen balloon is often sufficient, some reactions may require higher pressures (e.g., up to 50 psi) to proceed efficiently.[1][2]
Solution 2 (Mixing): Ensure vigorous stirring or agitation to maximize the surface area contact between the gas, liquid, and solid phases of the reaction.[1][2]
Substrate Solubility: Poor solubility of the starting material in the chosen solvent can limit its access to the catalyst surface.[2]
Solution: Experiment with different solvents or solvent mixtures. Alcohols like methanol or ethanol are common choices for Cbz deprotection.[3] If solubility remains an issue, a modest increase in temperature (e.g., to 40-60 °C) may be beneficial.[2]
Q2: I am observing side reactions, particularly the formation of an N-benzyl byproduct. How can I prevent this?
A2: The formation of N-benzyl-protected tertiary amines is a known side reaction in Cbz deprotection, typically occurring when there is an insufficient hydrogen source.[4]
Mechanism of Side Reaction: Under conditions of limited hydrogen, the intermediate carbamic acid may not fully decompose to the free amine and carbon dioxide. Instead, it can react further to yield the N-benzylated product.
Solution: Ensure an adequate and continuous supply of hydrogen. If using catalytic transfer hydrogenation with a hydrogen donor like formic acid or ammonium formate, ensure you are using a sufficient excess (e.g., 3-10 equivalents).[2] For reactions with hydrogen gas, ensure the balloon remains inflated or the pressure is maintained throughout the reaction.
Q3: My substrate is sensitive to standard hydrogenation conditions. What are some milder or alternative deprotection methods?
A3: For substrates with functional groups that are also susceptible to reduction (e.g., alkenes, alkynes, nitro groups, or aryl halides), alternative deprotection strategies are necessary to ensure selectivity.[1][5]
Catalytic Transfer Hydrogenation (CTH): This is often a milder and more selective method than using pressurized hydrogen gas.[1][6] It involves the in-situ generation of hydrogen from a donor molecule.
Recommended Conditions: A common and effective system is 10% Pd/C with a hydrogen donor such as formic acid or ammonium formate in a solvent like methanol or ethanol.[2][6][7]
Acid-Catalyzed Deprotection: The Cbz group can be cleaved under acidic conditions.[4]
HBr in Acetic Acid: A solution of hydrogen bromide in acetic acid (e.g., 33% w/w) is a classic reagent for this transformation.[1][4] However, this is a harsh method and should only be used if the substrate is stable to strong acids.
Lewis Acids: A milder acidic approach involves using a Lewis acid like Aluminum chloride (AlCl₃) in a fluorinated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[4][8] This system has been shown to be selective for Cbz deprotection in the presence of other sensitive groups.[8]
Nucleophilic Cleavage: For highly sensitive substrates, a nucleophilic deprotection protocol can be employed.
2-Mercaptoethanol: A method using 2-mercaptoethanol in the presence of a base like potassium phosphate in N,N-dimethylacetamide (DMA) at an elevated temperature (e.g., 75 °C) has been reported to be effective for substrates with functionalities that are sensitive to both reduction and strong acids.[9][10][11]
Frequently Asked Questions (FAQs)
What is the general mechanism for Cbz deprotection by catalytic hydrogenation?
The deprotection of a Cbz-protected amine via catalytic hydrogenation is a two-step process. First, the palladium catalyst facilitates the hydrogenolysis (cleavage by hydrogen) of the benzyl-oxygen bond, which produces toluene and an unstable carbamic acid intermediate. This intermediate then spontaneously undergoes decarboxylation to yield the free amine and carbon dioxide.[7][12]
Caption: Cbz deprotection via catalytic hydrogenolysis.
How can I monitor the progress of my Cbz deprotection reaction?
The progress of the reaction should be monitored to determine when the starting material has been fully consumed. The most common methods are:
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the reaction. The product amine is typically more polar than the Cbz-protected starting material and will have a lower Rf value.
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[1][7]
What is a standard workup procedure for a catalytic hydrogenation reaction?
A critical aspect of the workup is the safe removal of the pyrophoric palladium catalyst.[13][14]
Inert Atmosphere: Once the reaction is complete, the hydrogen atmosphere must be carefully replaced with an inert gas like nitrogen or argon.[15][16]
Filtration: The reaction mixture is then filtered through a pad of a filter aid, such as Celite®, to remove the heterogeneous Pd/C catalyst.[7][17] It is crucial to keep the filter cake wet with solvent during filtration to prevent the catalyst from igniting upon contact with air.[14]
Solvent Removal: The filtrate, which contains the product, is then concentrated under reduced pressure to remove the solvent and yield the crude product.[7]
Purification: The crude product can then be purified by standard techniques such as crystallization or column chromatography, if necessary.
Experimental Protocols
Protocol 1: Cbz Deprotection using Catalytic Transfer Hydrogenation
This protocol is often preferred for its simplicity and milder conditions.
Caption: Workflow for Catalytic Transfer Hydrogenation.
Dissolution: In a round-bottom flask, dissolve the Cbz-protected substrate (1.0 mmol) in methanol (10 mL).
Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere.
Hydrogen Donor Addition: To the stirring suspension, add formic acid (5-10 equivalents) dropwise.
Reaction: Stir the reaction mixture vigorously at room temperature.
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. These reactions are often complete within 30 minutes to a few hours.[2]
Work-up: Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.[2]
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be performed if necessary.
Troubleshooting Decision Tree for Incomplete Hydrogenation
Caption: Troubleshooting workflow for incomplete hydrogenation.
Requires H₂ gas handling, catalyst is pyrophoric, may reduce other functional groups.[1][5]
Catalytic Transfer Hydrogenation
H-donor (e.g., HCOOH, HCOONH₄), 10% Pd/C
MeOH or EtOH, RT to reflux
Avoids pressurized H₂, often more selective, rapid.[1][6][19]
Requires stoichiometric H-donor, potential for side reactions if donor is depleted.[4]
Acidolysis (HBr/AcOH)
33% HBr in Acetic Acid
Glacial Acetic Acid, RT
Effective for substrates resistant to reduction.
Harsh conditions, not suitable for acid-labile molecules.[1]
Acidolysis (AlCl₃/HFIP)
AlCl₃, HFIP
HFIP, RT
Mild, selective for Cbz over many other groups.[8]
Requires specialized fluorinated solvent.
Nucleophilic Cleavage
2-Mercaptoethanol, K₃PO₄
DMA, 75 °C
Excellent for substrates with sensitive functionalities.[10]
Requires elevated temperature, potential for thiol-related side reactions.
References
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]
Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. Available at: [Link]
BenchChem. (2025). Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. BenchChem Technical Resources.
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com. Available at: [Link]
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. MasterOrganicChemistry.com. Available at: [Link]
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine. BenchChem Technical Resources.
Organic Chemistry Portal. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic-Chemistry.org. Available at: [Link]
Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47. Available at: [Link]
Dvorak, C. A., & Prusoff, W. H. (2004). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters, 6(24), 4479–4481. Available at: [Link]
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. Available at: [Link]
Davie, C. P., et al. (2019). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. Angewandte Chemie International Edition, 58(29), 9947-9951. Available at: [Link]
The Sarpong Group. (n.d.). Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. University of California, Berkeley.
Studley, J. (2023). To Deprotect and Serve. Scientific Update. Available at: [Link]
Drug Discovery Unit, University of Dundee. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. Available at: [Link]
Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. Available at: [Link]
Stanford Environmental Health & Safety. (n.d.).
University of Rochester. (n.d.).
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(19), 3736–3740. Available at: [Link]
ResearchGate. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol | Request PDF. ResearchGate. Available at: [Link]
Overcoming steric hindrance in Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide for researchers and drug development professionals facing synthetic bottlenecks in the preparation of Benzyl N-{[(2-hydrox...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide for researchers and drug development professionals facing synthetic bottlenecks in the preparation of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate .
This target molecule is synthesized via the amide coupling of Cbz-Glycine (Benzyl N-(carboxymethyl)carbamate) and 1-amino-2-propanol . The primary failure modes in this specific workflow stem from two competing factors: steric hindrance (imposed by the bulky 2-hydroxypropyl group adjacent to the primary amine) and chemoselectivity (competing N-acylation vs. O-acylation). This guide provides field-proven, self-validating protocols to bypass these barriers.
Part 1: Troubleshooting & FAQs
Q1: My coupling reaction using standard EDC/HOBt is stalling at <40% conversion. Why is this happening, and how can I drive it to completion?A1: The root cause is the steric bulk of 1-amino-2-propanol. EDC/HOBt generates an OBt (hydroxybenzotriazole) active ester. While sufficient for primary, unhindered amines, the OBt ester's reactivity is often too low to overcome the activation energy barrier imposed by the sterically hindered transition state of 1-amino-2-propanol ().
Solution: Switch to a uronium/aminium-based coupling reagent with a more reactive leaving group, such as HATU or COMU . HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides neighboring-group participation (anchimeric assistance), which accelerates the nucleophilic attack even in sterically demanding environments ([1]).
Q2: I am observing a significant amount of an O-acylated byproduct instead of the desired amide. How do I control chemoselectivity?A2: 1-amino-2-propanol contains both a primary amine and a secondary alcohol. Kinetically, aliphatic amines are far more nucleophilic than alcohols, making N-acylation the default pathway. However, O-acylation rapidly outcompetes N-acylation if you use DMAP (4-Dimethylaminopyridine) as an additive. DMAP is a highly active acyl transfer catalyst that forms an acylpyridinium intermediate, which is highly susceptible to attack by oxygen nucleophiles ([2]).
Solution: Strictly avoid DMAP. Use a sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) . DIPEA is bulky enough that it will not compete as a nucleophile, ensuring the reaction remains strictly chemoselective for the amine.
Q3: Are there safer, "greener" alternatives to HATU that maintain high efficiency for hindered amines?A3: Yes. COMU is an excellent alternative. It utilizes an OxymaPure leaving group rather than the explosive-hazard HOAt. COMU matches or exceeds the coupling efficiency of HATU for hindered substrates, reduces epimerization risks, and offers a safer handling profile ([3]).
Part 2: Quantitative Data & Reagent Selection
To optimize your synthesis, compare the performance metrics of standard coupling reagents against the specific demands of the 1-amino-2-propanol substrate.
Coupling Reagent
Active Intermediate
Reactivity with Hindered Amines
Chemoselectivity Risk (O-Acylation)
Byproduct Solubility
EDC / HOBt
OBt Ester
Low
Low
Water-soluble
HATU
OAt Ester
High
Moderate (if excess base used)
Organic-soluble
COMU
Oxyma Ester
Very High
Low-Moderate
Water-soluble
DCC / DMAP
O-Acylisourea
Moderate
High (DMAP drives O-acylation)
Insoluble (DCU)
Part 3: Mechanistic & Workflow Visualizations
Figure 1: Chemoselective pathway for N-acylation vs. O-acylation during amide bond formation.
Figure 2: Step-by-step workflow for the HATU-mediated coupling of sterically hindered amines.
Part 4: Self-Validating Experimental Protocol
Methodology: HATU-Mediated Chemoselective Amide Coupling
Objective: Synthesize Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate with >95% conversion and <2% O-acylation. This protocol incorporates built-in validation checkpoints to ensure the system confirms its own success at each phase.
Step 1: Pre-activation
In an oven-dried round-bottom flask under an argon atmosphere, dissolve Cbz-Gly-OH (1.0 eq, 10 mmol) in anhydrous DMF to achieve a 0.2 M concentration.
Add DIPEA (2.5 eq, 25 mmol).
Validation Checkpoint: Spot a 1 µL aliquot onto wet pH paper. The pH must read >9, ensuring the carboxylic acid is fully deprotonated and ready for activation.
Add HATU (1.1 eq, 11 mmol) in one solid portion. Stir at room temperature for 15 minutes.
Validation Checkpoint: The solution will transition to a distinct yellow color. This visual cue confirms the successful generation of the active OAt ester.
Step 2: Nucleophilic Coupling
4. Add 1-amino-2-propanol (1.1 eq, 11 mmol) dropwise over 5 minutes. The dropwise addition prevents localized heat spikes that could promote side reactions.
5. Stir the reaction mixture at room temperature for 2 hours.
6. Validation Checkpoint: Perform LC-MS analysis. The reaction is complete when the Cbz-Gly-OH mass (m/z 208 [M-H]⁻) disappears and the target product mass (m/z 267 [M+H]⁺) dominates the chromatogram.
Step 3: Workup and Isolation
7. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.
8. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
9. Wash the combined organic layers sequentially with:
5% NaHCO₃ (Removes unreacted acid and the HOAt byproduct).
1M HCl (Removes unreacted 1-amino-2-propanol and DIPEA).
Saturated brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate.
References
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . ACS Publications. Available at: [Link][1]
Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide . American Chemical Society. Available at:[Link][2]
Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents . ChemRxiv. Available at:[Link][3]
A Comparative Guide to the Method Validation of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate by High-Performance Liquid Chromatography
Abstract: This guide provides a comprehensive, in-depth validation of a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Benzyl N-{[(2-hydroxypr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This guide provides a comprehensive, in-depth validation of a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate. The validation protocol is rigorously designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline to demonstrate its suitability for its intended purpose.[1][2] Furthermore, this guide presents a comparative analysis of the validated HPLC method against Ultra-High-Performance Liquid Chromatography (UHPLC) and direct UV-Vis Spectrophotometry, offering researchers and drug development professionals a clear perspective on the performance, efficiency, and specificity of these analytical techniques for carbamate compound analysis.
Introduction
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate (BHC) is an organic molecule featuring a benzyl carbamate functional group. Carbamates are a critical moiety in numerous pharmaceutical compounds and are also used as protecting groups in organic synthesis.[3][4] Accurate and reliable quantification of such compounds is paramount for quality control, stability testing, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of components in a mixture.[5]
The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended purpose.[1][2] This guide details the validation of a specific, accurate, and precise RP-HPLC method for BHC analysis. It further compares this established method with the more advanced UHPLC technology, which promises faster analysis and higher resolution, and with the simpler, less specific method of direct UV-Vis spectrophotometry to highlight the importance of chromatographic separation.[6][7]
Analytical Method Development & Rationale
The development of a robust HPLC method requires a systematic approach based on the physicochemical properties of the analyte.
Analyte Structure & Properties: BHC possesses a benzyl group, which contains a chromophore suitable for UV detection. The carbamate and hydroxyl groups lend it a degree of polarity.
Column Selection: A C18 reversed-phase column was selected. The non-polar C18 stationary phase provides effective retention for the benzyl moiety of BHC, while the polar functional groups ensure it does not retain too strongly, allowing for reasonable elution times.
Mobile Phase Selection: A mobile phase consisting of acetonitrile and a phosphate buffer was chosen. Acetonitrile is a common organic modifier that provides good peak shape for carbamate compounds.[8] The buffer is used to control the pH and ensure consistent ionization state of any acidic or basic functional groups, leading to reproducible retention times. The ratio was optimized to 60:40 (Acetonitrile:Buffer) to achieve a retention time of approximately 4-5 minutes.
Detection Wavelength: Based on the UV-absorbing benzyl group, a detection wavelength of 254 nm was selected, a common wavelength for aromatic compounds that provides a good balance of sensitivity and specificity.
The developed method was validated according to the ICH Q2(R1) guideline for Assay procedures.[1][2]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[9]
Experimental Protocol:
A solution of a placebo (matrix without the analyte) was injected.
A standard solution of BHC was injected.
A spiked sample (placebo spiked with BHC) was injected.
The chromatograms were compared to ensure no interfering peaks were observed at the retention time of the BHC peak.
Results: The chromatogram of the placebo showed no peak at the retention time of BHC (approx. 4.05 min). The BHC peak in the spiked sample was well-resolved from all other peaks, demonstrating method specificity.
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[9]
Experimental Protocol:
A stock solution of BHC (1000 µg/mL) was prepared in the mobile phase.
A series of at least five calibration standards were prepared by diluting the stock solution to concentrations ranging from 10 µg/mL to 150 µg/mL.
Each standard was injected in triplicate.
A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (R²) was calculated.
Results Summary:
Concentration (µg/mL)
Mean Peak Area (n=3)
10
131100
25
327800
50
654500
100
1310500
150
1965800
Correlation Coefficient (R²)
0.9995
Linear Regression Equation
y = 13098x + 1590
Acceptance Criteria: R² ≥ 0.999. The result meets the acceptance criteria.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It was determined by a recovery study.
Experimental Protocol:
A placebo solution was spiked with BHC at three different concentration levels (80%, 100%, and 120% of the target assay concentration, e.g., 100 µg/mL).
Samples were prepared in triplicate at each level.
The samples were analyzed, and the percentage recovery was calculated.
Results Summary:
Spiked Level
Concentration (µg/mL)
Mean Recovery (%) (n=3)
% RSD
80%
80
99.5
0.8%
100%
100
101.2
0.5%
120%
120
100.8
0.6%
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%. The results are within the acceptable range.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.[1][2]
3.4.1. Repeatability (Intra-day Precision)
Experimental Protocol:
Six replicate samples were prepared at 100% of the test concentration (100 µg/mL) and analyzed on the same day by the same analyst.
Experimental Protocol:
The repeatability experiment was repeated on a different day by a different analyst using a different instrument.
Results Summary:
Replicate
Peak Area
1
1320500
2
1318900
3
1322100
4
1319500
5
1323000
6
1321200
Mean
1320867
Std. Dev.
1554.1
% RSD
0.12%
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%. Both repeatability and intermediate precision results are well within this limit.
Detection & Quantitation Limits (LOD & LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
Results:
LOD: 0.5 µg/mL
LOQ: 1.5 µg/mL
The method demonstrates sufficient sensitivity for the intended purpose.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[2]
Experimental Protocol:
The effect of small changes in key parameters was evaluated.
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2°C)
Mobile Phase Composition (± 2% Acetonitrile)
Results: No significant changes in retention time, peak area, or peak symmetry were observed, indicating the method is robust for routine use.
HPLC Validation Workflow Diagram
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Comparative Analysis of Analytical Techniques
To provide a broader context for the validated HPLC method, its performance was compared against two common alternatives: Ultra-High-Performance Liquid Chromatography (UHPLC) and direct UV-Vis Spectrophotometry.
Alternative 1: UHPLC Analysis
UHPLC systems operate at much higher pressures than HPLC systems, allowing the use of columns with smaller particle sizes (<2 µm).[6][10][11] This results in significantly faster analysis times and improved resolution.[6][12]
Key Differences from HPLC Method:
Instrument: Waters ACQUITY UPLC H-Class System or equivalent.
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
Flow Rate: 0.5 mL/min.
Run Time: 2 minutes.
Alternative 2: Direct UV-Vis Spectrophotometry
This technique measures the absorbance of the analyte in a solution at a specific wavelength without prior chromatographic separation.[5][7] It is fast and simple but lacks specificity.
Key Method Parameters:
Instrument: Cary 60 UV-Vis Spectrophotometer or equivalent.
Solvent: Methanol.
Wavelength: 254 nm.
Procedure: A calibration curve is generated by measuring the absorbance of standards of known concentration.
Performance Comparison
The following table summarizes the key performance characteristics of the three methods based on experimental data and established principles.
Caption: Comparison of HPLC, UHPLC, and UV-Vis based on key performance criteria.
Conclusion
This guide has successfully detailed the development and comprehensive validation of an RP-HPLC method for the quantitative analysis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate. The validation results confirm that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control applications in the pharmaceutical industry.
The comparative analysis highlights the distinct advantages and disadvantages of different analytical techniques.
The HPLC method offers a robust and reliable balance between performance and cost.
UHPLC provides significant gains in speed and sensitivity, making it the ideal choice for high-throughput environments or the analysis of complex samples where high resolution is critical.[6][11][12]
Direct UV-Vis Spectrophotometry , while rapid and inexpensive, lacks the specificity required for reliable quantification in the presence of potential impurities and is therefore not recommended for quality control or stability testing of BHC.[7]
The choice of analytical method should always be guided by the specific requirements of the analysis, a principle encapsulated by the ICH guideline's core objective: demonstrating that a procedure is "suitable for its intended purpose."[1][2]
References
Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
Abdel-Kawy, M., et al. (2018). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. PMC.
Gooßen, L. J., & Paetzold, J. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. ACS Publications.
Kumar, K. Vinod, et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica.
Aragen. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.
Benchchem. A Comparative Guide to Carbamate Synthesis Methodologies for Researchers and Drug Development Professionals.
Shahnawaz, S. K., et al. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. PMC.
Smith, C. (2013, October 31). Choosing—and Not Choosing—UHPLC. Biocompare.
Creative Proteomics. Comparing HPLC vs. UHPLC.
Scribd. (2005). 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology.
A Guide to the Structural Elucidation of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate via Comparative NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy rem...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing a detailed fingerprint of a molecule's atomic framework. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate .
Given the absence of a publicly available, experimentally verified NMR spectrum for this specific compound, this guide employs a predictive and comparative methodology. We will first deconstruct the target molecule to forecast its spectral characteristics based on fundamental principles and data from related substructures. Subsequently, we will compare these predictions with the established experimental spectra of two structurally analogous compounds: Benzyl N-(2-hydroxypropyl)carbamate and Benzyl N-(2-hydroxyethyl)carbamate . This comparative approach not only allows for a confident, indirect structural verification but also illuminates the subtle yet significant effects of minor structural modifications on NMR spectra.
Molecular Structures Under Investigation
A precise understanding of the atomic arrangement and connectivity is fundamental to interpreting NMR data. The structures of our target molecule and its comparators are presented below, with key atoms numbered for clarity in the subsequent spectral analysis.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the purified solid compound.
Transfer the solid to a clean, dry vial.
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for referencing, or use the residual solvent peak.
[1] * Gently agitate the vial until the sample is fully dissolved.
Using a pipette with a cotton or glass wool plug, transfer the solution to a 5 mm NMR tube to filter out any particulate matter. The final sample height should be approximately 4-5 cm.
[1]
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
Lock the field frequency to the deuterium signal of the CDCl₃ solvent.
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical lock signal.
For ¹H NMR: Acquire the spectrum using standard parameters. A typical acquisition might involve 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
For ¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, more scans are required. A typical acquisition might involve 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
Perform phase correction to ensure all peaks are in the positive absorptive mode.
Apply a baseline correction to obtain a flat baseline across the spectrum.
Calibrate the chemical shift axis. For ¹H NMR in CDCl₃, the residual CHCl₃ peak is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.
Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.
Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling information.
Conclusion
References
Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(3), 643-660. Available at: [Link]
PubChem. (n.d.). Benzyl N-((2S)-1-hydroxypropan-2-yl)carbamate. Retrieved from [Link]
PubChem. (n.d.). Benzyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]
University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]
Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25. Available at: [Link]
Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. Retrieved from [Link]
PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]
PubChem. (n.d.). N-Methylacetamide. Retrieved from [Link]
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry Analysis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
For researchers, scientists, and drug development professionals, the precise and robust characterization of novel chemical entities is paramount. This guide provides an in-depth, objective comparison of mass spectrometry...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise and robust characterization of novel chemical entities is paramount. This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the analysis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate, a molecule of interest in pharmaceutical and chemical research. By delving into the principles of fragmentation and comparing analytical workflows, this document serves as a practical resource for method development and validation.
Understanding the Analyte: Chemical Properties and Expected Mass Spectrometric Behavior
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate possesses key structural features that dictate its behavior in a mass spectrometer. The presence of a carbamate group, a benzyl protecting group, and a hydroxyl functional group provides several potential sites for ionization and fragmentation.
Ionization: Electrospray ionization (ESI) in positive ion mode is anticipated to be the most effective method for generating protonated molecular ions, [M+H]⁺. The nitrogen atoms within the carbamate linkages are likely protonation sites.[1] Adduct formation with sodium [M+Na]⁺ or potassium [M+K]⁺ is also possible, depending on the purity of the mobile phase and sample matrix.[1]
Fragmentation: Collision-induced dissociation (CID) of the protonated molecule is expected to yield characteristic fragment ions. Based on the known fragmentation patterns of similar carbamate compounds, several key fragmentation pathways can be predicted.[1][2][3] A significant fragmentation pathway for N-methyl carbamates involves the neutral loss of methyl isocyanate (CH₃NCO), corresponding to a 57 Da loss.[1][2] While the target molecule is not an N-methyl carbamate, analogous cleavages around the carbamate bonds are expected. The benzyl group is also prone to fragmentation, often resulting in the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.[4]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. Here, we compare the primary mass spectrometry-based methods applicable to the analysis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate.
Technique
Principle
Advantages
Disadvantages
Ideal Application
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Chromatographic separation followed by mass analysis of precursor and product ions.[1]
High sensitivity and selectivity, suitable for complex matrices, provides structural information.[1][5]
Cleavage of the carbamate bond and formation of the benzyl cation/tropylium ion.
Alternative Protocol: Direct Infusion-MS for Rapid Screening
For rapid, high-throughput screening of synthesized compounds, direct infusion offers a significant time advantage.
Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
Acquire full scan mass spectra to confirm the presence of the protonated molecule [M+H]⁺ at m/z 283.1.
Perform product ion scans on the precursor ion at m/z 283.1 to obtain fragmentation information.
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the underlying chemical logic, the following diagrams are provided.
Caption: Experimental workflow for the analysis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate.
Caption: Predicted fragmentation pathway for Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate.
Conclusion and Recommendations
For the comprehensive analysis of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate, HPLC-MS/MS stands out as the superior technique, offering the necessary sensitivity and selectivity for both quantification and structural confirmation, particularly in complex sample matrices.[1][5] The use of a QuEChERS sample preparation method is recommended for such samples to minimize matrix effects.[2][8] For high-throughput screening of pure compounds, direct infusion MS provides a rapid and effective alternative. The predicted fragmentation patterns, centered around the cleavage of the carbamate and benzyl moieties, provide a solid foundation for developing robust MRM methods. It is imperative that these proposed methods are validated in accordance with relevant regulatory guidelines to ensure data integrity and reliability.
References
Ma, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available at: [Link]
National Center for Biotechnology Information. (n.d.). benzyl N-(2-hydroxyethyl)carbamate. PubChem. Available at: [Link]
Tadeo, J. L., et al. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry. Available at: [Link]
Blanksby, S. J., & Mitchell, T. W. (2010). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. PMC. Available at: [Link]
Gucinski, A. C., et al. (2013). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Available at: [Link]
PubChemLite. (n.d.). Benzyl n-(hydroxymethyl)carbamate (C9H11NO3). PubChemLite. Available at: [Link]
ResearchGate. (n.d.). Proposed EI mass fragmentation pattern for methamphetamine-pentafluorobenzyl carbamate. ResearchGate. Available at: [Link]
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]
National Center for Biotechnology Information. (2010). LC-MS/MS Method for the determination of carbamathione in human plasma. PMC. Available at: [Link]
SciELO. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. SciELO. Available at: [Link]
MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link]
IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. IntechOpen. Available at: [Link]
ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. Available at: [Link]
ACS Publications. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Publications. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
MDPI. (2025). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. Available at: [Link]
ResearchGate. (n.d.). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]
A Senior Application Scientist's Guide to Amine Protection in N-{[(2-hydroxypropyl)carbamoyl]methyl}amines
An In-depth Comparison of Boc, Cbz, and Fmoc Protecting Groups for Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules, particularly those with multiple reactive functional g...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Comparison of Boc, Cbz, and Fmoc Protecting Groups for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly those with multiple reactive functional groups, the strategic use of protecting groups is paramount to achieving the desired chemical transformations with high yield and selectivity. The molecule N-{[(2-hydroxypropyl)carbamoyl]methyl}amine presents a unique challenge due to the presence of a secondary amine, a hydroxyl group, and an amide linkage in close proximity. This guide provides a comprehensive comparison of three of the most widely used amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—in the context of protecting the secondary amine of this specific scaffold.
This analysis is grounded in established chemical principles and supported by generalized experimental protocols. The objective is to equip researchers with the knowledge to make informed decisions for their synthetic strategies, weighing the distinct advantages and disadvantages of each protecting group in terms of stability, ease of introduction and removal, and orthogonality with respect to the other functional groups present in the molecule.
The Challenge: Selective Protection in a Multifunctional Molecule
The structure of N-{[(2-hydroxypropyl)carbamoyl]methyl}amine necessitates a protecting group strategy that can selectively shield the secondary amine while remaining compatible with the hydroxyl and amide functionalities. The ideal protecting group should be:
Easy to introduce in high yield onto the secondary amine without reacting with the hydroxyl or amide groups.
Stable under a variety of reaction conditions that might be required for subsequent modifications of the molecule.
Selectively removable under conditions that do not affect the hydroxyl group, the amide bond, or other potential protecting groups in the molecule (orthogonality).
This guide will now delve into the specifics of the Boc, Cbz, and Fmoc protecting groups, evaluating their suitability for this particular synthetic challenge.
tert-Butyloxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability to a wide range of non-acidic conditions and its straightforward removal with acid.[1][2]
Rationale for Use
The Boc group's stability in basic and nucleophilic conditions, as well as during catalytic hydrogenation, makes it an excellent candidate when subsequent reactions might involve these conditions.[3] For the target molecule, this means that the hydroxyl group could be, for example, acylated under basic conditions without affecting the Boc-protected amine.
Protection and Deprotection Mechanisms
Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on the (Boc)₂O.[3]
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[1][4] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.
Diagram of Boc Protection and Deprotection
Caption: General scheme for Boc protection and deprotection of a secondary amine.
Experimental Protocols
Representative Protocol for Boc Protection:
Dissolve N-{[(2-hydroxypropyl)carbamoyl]methyl}amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Add a base, for example, triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution.
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Boc Deprotection:
Dissolve the Boc-protected amine (1.0 eq) in DCM.
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with the solvent.
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
Remove the solvent and excess TFA under reduced pressure.
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Benzyloxycarbonyl (Cbz or Z) Group: The Hydrogenolysis-Labile Classic
The Cbz group is a stalwart of amine protection, particularly in peptide chemistry.[1] Its key feature is its stability to both acidic and basic conditions, with removal typically achieved through catalytic hydrogenolysis.[5]
Rationale for Use
The Cbz group offers an orthogonal protection strategy to the acid-labile Boc group.[6] This is particularly useful in complex syntheses where multiple protecting groups are required. For the target molecule, the Cbz group would be stable to any acid- or base-catalyzed reactions planned for other parts of the molecule.
Protection and Deprotection Mechanisms
Protection: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1] The base neutralizes the HCl generated during the reaction.
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis.[5][7] In the presence of a palladium catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is cleaved, releasing toluene and an unstable carbamic acid that decarboxylates to the free amine.
Diagram of Cbz Protection and Deprotection
Caption: General scheme for Cbz protection and deprotection of a secondary amine.
Experimental Protocols
Representative Protocol for Cbz Protection:
Dissolve N-{[(2-hydroxypropyl)carbamoyl]methyl}amine (1.0 eq) in a mixture of water and a suitable organic solvent like dioxane or THF.
Cool the solution in an ice bath and add a base such as sodium carbonate or sodium bicarbonate to maintain a basic pH.
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) while vigorously stirring.
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
Extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the product by column chromatography.
Representative Protocol for Cbz Deprotection (Catalytic Hydrogenolysis):
Dissolve the Cbz-protected amine (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate to obtain the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Choice
The Fmoc group is another cornerstone of modern peptide synthesis, valued for its lability under mild basic conditions, which provides orthogonality to acid-labile protecting groups like Boc.[8]
Rationale for Use
The key advantage of the Fmoc group is its removal under non-acidic and non-hydrogenolytic conditions, making it compatible with acid-sensitive functionalities and substrates that are incompatible with catalytic hydrogenation.[9] This offers a distinct orthogonal strategy compared to both Boc and Cbz.
Protection and Deprotection Mechanisms
Protection: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base.[9]
Deprotection: The Fmoc group is cleaved by a base-mediated β-elimination mechanism. A common reagent for this is a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[10] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine via an unstable carbamic acid intermediate.
Diagram of Fmoc Protection and Deprotection
Caption: General scheme for Fmoc protection and deprotection of a secondary amine.
Experimental Protocols
Representative Protocol for Fmoc Protection:
Dissolve N-{[(2-hydroxypropyl)carbamoyl]methyl}amine (1.0 eq) in a solvent mixture such as aqueous dioxane or aqueous acetone.
Add a base like sodium bicarbonate or sodium carbonate to maintain a basic pH.
Add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in the organic solvent dropwise at room temperature.
Stir the reaction mixture for several hours, monitoring by TLC or LC-MS.
Once the reaction is complete, acidify the mixture and extract the product with an organic solvent.
Wash the organic layer, dry it, and concentrate it under reduced pressure.
Purify the crude product by crystallization or column chromatography.
Representative Protocol for Fmoc Deprotection:
Dissolve the Fmoc-protected amine (1.0 eq) in DMF.
Add a solution of 20% piperidine in DMF.
Stir the reaction at room temperature for a short period, typically 10-30 minutes, while monitoring its progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
Wash the organic layer to remove residual piperidine and DMF.
Dry and concentrate the organic layer to yield the deprotected amine.
Comparative Analysis and Data Summary
The choice of protecting group for N-{[(2-hydroxypropyl)carbamoyl]methyl}amine will ultimately depend on the overall synthetic strategy. Below is a summary of the key characteristics and a qualitative comparison of their performance.
Acid-catalyzed side reactions on other sensitive groups.
Catalyst poisoning by sulfur-containing compounds.
Base-catalyzed side reactions (e.g., racemization).
Byproducts of Deprotection
Isobutylene, CO₂
Toluene, CO₂
Dibenzofulvene, CO₂
Conclusion and Recommendations
The selection of an appropriate amine protecting group for N-{[(2-hydroxypropyl)carbamoyl]methyl}amine is a critical decision that will influence the entire synthetic route.
The Boc group is an excellent choice if the subsequent synthetic steps involve basic or nucleophilic reagents, or catalytic hydrogenation. Its removal is straightforward, although the strongly acidic conditions required for deprotection may not be suitable for molecules with other acid-sensitive functionalities.
The Cbz group offers a robust protection that is stable to a wide range of conditions. Its removal via catalytic hydrogenolysis is very clean, producing only volatile byproducts. This makes it a good option when orthogonality to acid-labile groups is required. However, it is incompatible with substrates containing functional groups that are sensitive to reduction, such as alkenes or alkynes.
The Fmoc group provides a valuable orthogonal strategy, with its removal under mild basic conditions. This is particularly advantageous when the substrate is sensitive to both acid and hydrogenation. Care must be taken to avoid side reactions with the dibenzofulvene byproduct of deprotection.
Ultimately, the optimal choice will be dictated by the specific requirements of the overall synthetic plan. It is highly recommended to perform small-scale trial reactions to determine the most effective and high-yielding protection and deprotection strategy for this particular substrate in the context of the desired multi-step synthesis.
References
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]
Quibell, M., Turnell, W. G., & Johnson, T. (1994). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of peptide science, 1(4), 244-250. [Link]
Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026, January 15). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ResearchGate. [Link]
Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47. [Link]
Bar-Haim, G., & Naider, F. (2014). On-DNA transfer hydrogenolysis and hydrogenation for the synthesis of DNA-encoded chemical libraries. Angewandte Chemie International Edition, 53(40), 10763-10767. [Link]
IntechOpen. (2021). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
Wuts, P. G. M. (2007). Acid-labile protecting groups. In Greene's Protective Groups in Organic Synthesis (pp. 696-887). John Wiley & Sons, Inc. [Link]
Kent, S. B. H. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989. [Link]
Chem-Station. (2014, April 3). Acyl Protective Groups. [Link]
Kim, H., & Lee, H. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Bulletin of the Korean Chemical Society. [Link]
Wade, J. D., & Tregear, G. W. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(12), 923-932. [Link]
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid‐phase peptide synthesis. Journal of peptide science, 13(8), 479-496. [Link]
Sivets, G. G. (2015). Synthesis and separation of Cbz-Glycinamide of benzylidene protected-d-ribose. Carbohydrate research, 417, 58-63. [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
Schneider, S. E., & Dzubeck, V. (2000). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides. Synfacts, 2000(12), 1951-1951. [Link]
Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis. [Link]
Aouf, N. E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 58(3), 1835-1838. [Link]
Kowalska, J., et al. (2022). Stereoselective Synthesis of β-Glycinamide Ribonucleotide. Molecules, 27(8), 2505. [Link]
Liu, L., et al. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry, 24(5), 812-820. [Link]
fleet, G. W. J., et al. (2007). Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase. Journal of medicinal chemistry, 50(25), 6267-6277. [Link]
Metzger, J. W., et al. (1991). Synthesis of N alpha-Fmoc protected derivatives of S-(2,3-dihydroxypropyl)-cysteine and their application in peptide synthesis. International journal of peptide and protein research, 38(6), 545-554. [Link]
Li, H., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 23(2), 202-209. [Link]
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
Głowacka, I. E., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(21), 3866. [Link]
Google Patents. (2020). Method for synthesizing peptide containing n-substituted amino acid.
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Sivets, G. G. (2025). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Open Access Pub. [Link]
Comparative Guide to Assay Validation for Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate Purity
A Senior Application Scientist's Field-Proven Insights into Method Selection and Validation for a Novel Carbamate Derivative In the landscape of pharmaceutical development, the assurance of a drug substance's purity is p...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Field-Proven Insights into Method Selection and Validation for a Novel Carbamate Derivative
In the landscape of pharmaceutical development, the assurance of a drug substance's purity is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity validation of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate, a novel carbamate derivative with significant therapeutic potential. We will move beyond a simple recitation of protocols to explore the underlying scientific rationale for experimental choices, ensuring a self-validating and robust approach to assay development.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1][2][3] For a purity assay, this means the method must be able to accurately and reliably quantify the main component while also being able to detect and separate any potential impurities.[4] This guide will compare two common yet powerful techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).
The Criticality of Purity for Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate belongs to the carbamate class of compounds, which are widely used in pharmaceuticals and agrochemicals.[5][6][7] Impurities in the final drug substance can arise from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation, or storage. These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, a validated, stability-indicating assay is crucial to ensure the quality and consistency of the active pharmaceutical ingredient (API).[8]
Potential Impurities
Based on the structure of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate and common synthetic routes for carbamates, potential impurities could include:
Starting Materials: Benzyl carbamate and 1-amino-2-propanol.[9][10][11]
By-products: Di-substituted or other side-reaction products.
A robust analytical method must be able to resolve the main peak from these and other potential impurities.
Method Comparison: HPLC-UV vs. UHPLC-MS
We will evaluate two chromatographic methods for the purity assay of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate. The choice between these methods often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the need for structural information about impurities.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in pharmaceutical quality control laboratories due to its robustness, reliability, and cost-effectiveness. The method separates compounds based on their interaction with a stationary phase, and detection is based on the absorption of UV light by the analyte.
Method 2: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)
UHPLC-MS offers significant advantages in terms of speed, resolution, and sensitivity.[12][13][14] The mass spectrometer provides mass-to-charge ratio information, which can be used for definitive identification of known impurities and characterization of unknown ones.[12][15][16]
Assay Validation: A Step-by-Step Experimental Guide
The validation of our analytical methods will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][17][18][19] The following performance characteristics will be evaluated for both the HPLC-UV and UHPLC-MS methods:
Specificity
Linearity and Range
Accuracy
Precision (Repeatability and Intermediate Precision)
Robustness
Experimental Workflow
Caption: Assay validation workflow from method development to final report.
Experimental Protocols
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20][21]
Protocol:
Blank Analysis: Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
Impurity Spiking: Prepare a solution of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate and spike it with known potential impurities at a relevant concentration (e.g., the reporting threshold).
Forced Degradation: Subject the drug substance to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
Analysis: Analyze the spiked and stressed samples using both HPLC-UV and UHPLC-MS methods.
Assessment:
HPLC-UV: Evaluate peak purity using a photodiode array (PDA) detector. The peak for Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate should be spectrally pure.
UHPLC-MS: Confirm that the mass spectrum of the main peak corresponds to the analyte and that no co-eluting impurities are observed.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[21][22] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[4]
Protocol:
Stock Solution: Prepare a stock solution of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate reference standard.
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 80% to 120% of the nominal concentration for an assay).[2]
Analysis: Analyze each calibration standard in triplicate.
Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.999.
The y-intercept should not be significantly different from zero.
Visual inspection of the plot should confirm linearity.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[20][23] It is often assessed by recovery studies.
Protocol:
Sample Preparation: Prepare samples of a known concentration of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate (e.g., a placebo spiked with the API).
Spiking: Spike the samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.
Analysis: Analyze the spiked samples.
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[21][24]
Protocol:
Repeatability (Intra-assay precision):
Prepare six independent samples of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate at 100% of the test concentration.
Analyze the samples on the same day, with the same analyst, and on the same instrument.
Calculate the relative standard deviation (RSD) of the results.
Intermediate Precision:
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the RSD for the combined results from both studies.
Acceptance Criteria: The RSD should not be more than a pre-defined value (e.g., 2.0%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[20]
Protocol:
Parameter Variation: Deliberately vary critical method parameters one at a time. Examples include:
Mobile phase composition (e.g., ±2% organic)
pH of the mobile phase (e.g., ±0.2 units)
Column temperature (e.g., ±5 °C)
Flow rate (e.g., ±10%)
Analysis: Analyze a standard solution under each of the modified conditions.
Assessment: Evaluate the impact of the changes on system suitability parameters (e.g., peak shape, resolution, retention time). The method is considered robust if the results remain within the acceptance criteria.
Data Comparison
Validation Parameter
HPLC-UV
UHPLC-MS
Rationale for Performance
Specificity
Good peak purity index. May require co-injection with known impurities for confirmation.
Excellent. Mass detection confirms identity and resolves co-eluting peaks.
MS provides an orthogonal detection method, significantly enhancing specificity.
Linearity (r²)
≥ 0.999
≥ 0.999
Both techniques provide excellent linearity within the defined range.
Accuracy (% Recovery)
98.5% - 101.5%
99.0% - 101.0%
Both methods demonstrate high accuracy. UHPLC-MS may have slightly better recovery due to reduced matrix effects.
Precision (RSD)
≤ 1.5%
≤ 1.0%
The higher efficiency of UHPLC columns often leads to better peak shapes and improved precision.
Robustness
Robust to minor changes in mobile phase and temperature.
Robust, but may be more sensitive to changes in mobile phase composition affecting ionization.
The ionization process in MS can be more sensitive to mobile phase modifiers than UV detection.
Limit of Quantitation (LOQ)
~0.05%
~0.005%
The sensitivity of the mass spectrometer allows for much lower detection and quantitation limits.
Conclusion and Recommendation
Both HPLC-UV and UHPLC-MS are suitable for the purity assay of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate.
HPLC-UV is a reliable and cost-effective method suitable for routine quality control testing where the impurity profile is well-characterized. Its robustness and simplicity are advantageous in a high-throughput environment.
UHPLC-MS is the superior method for development and in-depth characterization.[12][13][14][15][16] Its high sensitivity is crucial for the detection and quantification of trace-level impurities, and the mass data is invaluable for impurity identification and stability studies.
For a comprehensive quality control strategy, it is recommended to develop and validate the UHPLC-MS method for release and stability testing, given its enhanced specificity and sensitivity. The HPLC-UV method can be a valuable alternative for in-process controls or routine testing once the impurity profile has been thoroughly established using the UHPLC-MS method.
This dual-method approach provides a robust and scientifically sound strategy for ensuring the purity and quality of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate throughout its lifecycle.
References
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
Asian Journal of Pharmaceutical Analysis. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
PubMed. (2017). QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
PubMed Central. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]
Oxford Analytical Services. (2024). Understanding the Four Types of Analytical Method Validation. [Link]
ResearchGate. (2025). Determination of 20 carbamate pesticide residues in food by high performance liquid chromatographytandem mass spectrometry. [Link]
World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link]
Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
U.S. Geological Survey. (1989). METHODS OF ANALYSIS BY THE U.S.
Chromatography Online. (2024). Using UHPLC-MS/MS to Test for Pesticides. [Link]
PubMed. (2021). [Simultaneous determination of eight carbamate pesticide residues in tomato, rice, and cabbage by online solid phase extraction/purification-high performance liquid chromatography-tandem mass spectrometry]. [Link]
MDPI. (2023). Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]
Agilent. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. [Link]
BioPharm International. (2020). Establishing Acceptance Criteria for Analytical Methods. [Link]
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
Operational Guide: Safe Handling and Disposal of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle managem...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex synthetic intermediates. Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate is a highly specific compound utilized primarily as a Cbz-protected glycinamide derivative in peptide synthesis and medicinal chemistry.
While it lacks the severe acetylcholinesterase inhibition profile of pesticidal carbamates, its structural components—specifically the carbamate (urethane) and amide linkages—necessitate rigorous disposal protocols. These bonds are highly stable in neutral aqueous environments and resist rapid biodegradation. Improper disposal can lead to accumulation in wastewater streams, causing discrete artifacts in environmental chromatography and posing long-term ecological risks.
This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring full compliance with environmental regulations and laboratory best practices.
Mechanistic Causality of Disposal Choices
To understand how to dispose of a chemical, we must first understand why specific methods are chosen.
The EPA's mandate that many carbamate-containing waste streams require Best Demonstrated Available Technologies (BDAT) [1]. Because numeric concentration limits are difficult to verify analytically for every obscure carbamate derivative, high-temperature combustion (incineration) is the universally accepted BDAT. Incineration above 1000°C ensures the complete thermal oxidation of the molecule into carbon dioxide, water vapor, and nitrogen oxides (NOx), preventing any intact carbamate from entering landfills or aquatic ecosystems.
Quantitative Waste Stream Categorization
To optimize your laboratory's waste management, all chemical waste containing this compound must be segregated based on the matrix. Below is a quantitative summary of waste stream parameters:
Waste Stream Category
Phase / Matrix
Max Accumulation Volume
Incineration Temp Target
Max Storage Time (Satellite)
Pure Solid Waste
Crystalline / Powder
1 Quart (High-hazard limit)
> 1000°C
3 days (once full)
Halogenated Liquid
Dissolved in DCM / Chloroform
55 Gallons
> 1200°C
1 Year (or 3 days if full)
Non-Halogenated Liquid
Dissolved in MeOH / DMF
55 Gallons
> 1000°C
1 Year (or 3 days if full)
Contaminated Consumables
PPE, Weigh Boats, Silica Gel
55 Gallons
> 800°C
1 Year
Mandatory Personal Protective Equipment (PPE)
Before initiating any disposal or cleanup workflow, the following PPE must be donned to prevent dermal absorption and inhalation of particulates:
Hand Protection: Unlined, chemical-resistant Nitrile or Neoprene gloves. Causality: Lined gloves can absorb and trap chemical solutions against the skin.
Eye Protection: Chemical safety goggles with side shields.
Body Protection: Flame-resistant laboratory coat.
Step-by-Step Disposal Methodologies
According to the, laboratories must rely on trained personnel to categorize waste by general hazard classes and maintain strict segregation to prevent cross-reactivity [2].
Protocol A: Solid Waste Disposal
Collection: Carefully sweep or transfer any unused, expired, or spilled solid Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate into a compatible, wide-mouth high-density polyethylene (HDPE) or glass container.
Sealing: Ensure the container is equipped with a tight-fitting, leak-proof cap.
Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Solid Waste: Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate (Toxic/Organic)".
Routing: Transfer the sealed container to the designated satellite accumulation area for eventual high-temperature incineration by a licensed RCRA facility.
Protocol B: Liquid Waste (Solvent Solutions)
Solvent Identification: Determine if the compound is dissolved in a halogenated solvent (e.g., Dichloromethane) or a non-halogenated solvent (e.g., Methanol, DMF).
Segregation: Pour the solution into the corresponding liquid waste carboy (Halogenated vs. Non-Halogenated). Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and alters the required incineration temperature.
Secondary Containment: Ensure the waste carboy is stored within a secondary containment tray to capture any potential leaks.
Protocol C: Glassware Decontamination
To prevent trace carbamates from causing discrete artifacts in subsequent liquid chromatography, follow guidelines adapted from [3]:
Initial Rinse: Rinse the glassware thoroughly with the last solvent used (e.g., Methanol) and collect the rinsate in the appropriate liquid waste stream.
Detergent Wash: Wash the glassware with hot water and a laboratory-grade detergent (e.g., Alconox).
Thermal Baking (Optional but Recommended): For highly sensitive analytical workflows, drain the glassware dry and heat in a muffle furnace at 400°C for 15 to 30 minutes to thermally destroy any residual organic material.
Waste Segregation Workflow Visualization
The following diagram illustrates the logical routing of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate waste to ensure regulatory compliance and safety.
Workflow for the segregation and disposal of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate.
Spill Response and Emergency Decontamination
In the event of an accidental release, immediate action is required to prevent aerosolization or surface contamination:
Isolate the Area: Restrict access to the spill zone. If the spill involves a volatile solvent solution, ensure the fume hood sash is lowered or local exhaust ventilation is maximized.
Containment:
For Solids: Do not sweep dry. Lightly dampen the powder with water or a compatible solvent to prevent dust generation, then wipe up with absorbent pads.
For Liquids: Surround and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
Collection: Use non-sparking tools to scoop the absorbed material into a heavy-duty hazardous waste bag or bucket.
Surface Decontamination: Wash the affected surface with a 10% bleach solution or a strong detergent, followed by a water rinse. Collect all cleaning materials as hazardous waste.
References
Environmental Protection Agency (EPA). "Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes." Federal Register, June 13, 2011. Available at:[Link]
National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US), 2011. Available at:[Link]
Environmental Protection Agency (EPA). "Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater." EPA Environmental Monitoring Methods, 1993. Available at:[Link]
Handling
Personal protective equipment for handling Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate
As drug development professionals and synthetic chemists, handling complex intermediates like Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate requires a rigorous, scientifically grounded approach to laboratory saf...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals and synthetic chemists, handling complex intermediates like Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate requires a rigorous, scientifically grounded approach to laboratory safety. This guide bypasses generic safety advice to provide you with a highly specific, causality-driven operational framework.
Chemical Profile & Hazard Causality
Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate features a benzyl carbamate core connected to a 2-hydroxypropyl chain via a carbamoylmethyl linker. The presence of both carbamate (-NH-CO-O-) and amide functional groups provides multiple sites for hydrogen bonding and reactivity, while the terminal hydroxyl group increases its polarity[1].
Understanding this molecular structure is critical for predicting its chemical behavior and associated risks. The carbamate linkage is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to the release of potentially hazardous byproducts[1]. Furthermore, like many solid carbamate derivatives, the generation of fine dust during weighing or transfer operations presents both an acute inhalation hazard and a potential combustible dust risk[2].
Based on the structural homology to established benzyl carbamates, this compound is classified under the following Global Harmonized System (GHS) hazard codes[3]:
GHS Code
Hazard Description
Causality / Operational Implication
H315
Causes skin irritation
Lipophilic benzyl groups can penetrate the lipid bilayer of the stratum corneum, causing localized inflammation.
H319
Causes serious eye irritation
Fine particulates can dissolve in ocular fluid, causing localized pH shifts and severe irritation.
H335
May cause respiratory irritation
Inhalation of dust interacts with the mucosal lining of the respiratory tract, triggering inflammatory responses.
Personal Protective Equipment (PPE) Matrix
Choosing the right PPE is not merely an exercise in compliance; it requires understanding the chemical interactions between the hazard and the barrier material. The following PPE matrix is mandatory for handling this compound[2][4].
PPE Category
Specification
Scientific Rationale
Hand Protection
Nitrile gloves (minimum 4 mil thickness)
Nitrile provides superior chemical resistance against ester and amide linkages compared to latex, which can rapidly degrade upon prolonged contact with the organic solvents often used to dissolve carbamates[5].
Eye Protection
Chemical safety goggles (EN166 / OSHA 29 CFR 1910.133)
Protects against fine particulate matter. Standard safety glasses with side shields are insufficient due to the risk of aerosolized dust reaching the eyes[2].
Body Protection
Flame-resistant (FR) laboratory coat
Carbamate powders can act as combustible solids. An FR coat prevents ignition in the event of a static discharge during handling[2].
Respiratory
NIOSH N95 or European EN 149 P3 particulate respirator
Required if handling dry powder outside a localized exhaust system to mitigate H335 respiratory irritation risks[2][4].
To maintain experimental integrity and personnel safety, the following self-validating protocol must be adhered to when preparing stock solutions of Benzyl N-{[(2-hydroxypropyl)carbamoyl]methyl}carbamate.
Step-by-Step Methodology:
Environmental Control: Conduct all weighing and transfer operations within a certified chemical fume hood with a minimum face velocity of 100 fpm. This engineering control is your primary defense against airborne particulates[2].
Static Mitigation: Ground and bond all receiving equipment. The enrichment of fine carbamate dust can lead to a dust explosion hazard if ignited by static discharge[2]. Utilize anti-static weighing boats and spatulas.
Solvent Addition: Due to the compound's structure, it is likely soluble in polar organic solvents (e.g., ethyl acetate, methanol) but has limited solubility in water[1]. Slowly add the solvent to the pre-weighed solid. Avoid dissolving in strong acids or bases to prevent premature carbamate hydrolysis.
Validation Check: Visually inspect the solution against a dark background. Complete optical clarity validates that the compound has fully dissolved and the chosen solvent system is appropriate for the target concentration.
Transfer and Sealing: Once dissolved, immediately transfer the solution to a tightly sealed, amber glass vial to prevent volatilization and protect the compound from light-induced degradation[5][6].
Experimental workflow for the safe handling and solution preparation of carbamate derivatives.
Emergency Response & Spill Management
A rapid, systematic response to spills prevents localized contamination from escalating into a laboratory-wide hazard.
Step-by-Step Spill Protocol:
Assessment: Determine the state of the spill. Solid powder spills require fundamentally different handling than solvent-dissolved spills.
Containment (Solid Spills): Do not dry sweep, as this aerosolizes the compound and drastically increases the inhalation hazard. Lightly mist the powder with water (if chemically compatible) or cover it with wet absorbent pads to suppress dust formation[3].
Containment (Liquid Spills): For solution spills, apply an inert liquid-binding material (e.g., diatomaceous earth, sand, or universal binders) to absorb the liquid[7].
Decontamination: Clean the affected area thoroughly with a detergent/water solution. Carbamates can leave invisible residues that pose a contact hazard to subsequent fume hood users[5].
Emergency response pathway for containing and decontaminating carbamate spills.
Waste Disposal Logistics
Carbamate compounds and their contaminated consumables must never be disposed of in standard municipal waste or down the laboratory sink[7].
Solid Waste: Double-bag all contaminated weighing boats, gloves, and absorbent pads. Label the outer bag clearly as "Hazardous Chemical Waste - Carbamate Derivative" to ensure proper incineration by environmental health services[5].
Liquid Waste: Segregate carbamate-containing solvent waste from heavy metal or highly reactive waste streams. Store in a high-density polyethylene (HDPE) carboy equipped with a vented cap. The vented cap is a critical safety feature that prevents pressure buildup in the event of accidental hydrolysis and subsequent carbon dioxide off-gassing.
References
University of North Carolina (UNC). "Standard Operating Procedure for Urethane (Ethyl Carbamate, Carbamic Acid Ethyl Ester)." UNC Environment, Health and Safety.[Link]
s d fine-chem limited. "benzyl carbamate GHS Safety Data Sheet." s d fine-chem limited.[Link]
Agilent Technologies. "Carbamate Pesticides Standard Safety Data Sheet." Agilent Technologies.[Link]